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  • Product: 3-Amino-3-(4-isobutoxy-3-methoxyphenyl)propanoic acid
  • CAS: 902745-25-9

Core Science & Biosynthesis

Foundational

3-Amino-3-(4-isobutoxy-3-methoxyphenyl)propanoic Acid: A Technical Guide to Physicochemical Profiling and Solubility Workflows

Executive Summary In the landscape of modern drug discovery, non-canonical β -amino acids serve as indispensable building blocks for the synthesis of proteolytically stable peptidomimetics and targeted small-molecule inh...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, non-canonical β -amino acids serve as indispensable building blocks for the synthesis of proteolytically stable peptidomimetics and targeted small-molecule inhibitors[1]. 3-Amino-3-(4-isobutoxy-3-methoxyphenyl)propanoic acid (CAS: 902745-25-9) is a highly specialized β -amino acid derivative[2]. Characterized by its zwitterionic backbone and a bulky, lipophilic 4-isobutoxy-3-methoxyphenyl moiety, this compound presents unique physicochemical behaviors that require precise analytical handling.

This whitepaper provides an in-depth analysis of its molecular properties, explains the causality behind its complex solubility profile, and establishes a self-validating experimental workflow for thermodynamic solubility assessment.

Chemical Identity and Physicochemical Properties

The structural architecture of 3-amino-3-(4-isobutoxy-3-methoxyphenyl)propanoic acid dictates its behavior in biological and synthetic systems. The β -amino acid backbone introduces a carbon spacer between the amine and carboxylate groups, which fundamentally alters its conformational space and confers resistance to enzymatic degradation[1]. Simultaneously, the 4-isobutoxy-3-methoxyphenyl group acts as a potent hydrophobic pharmacophore, driving binding affinity in lipophilic protein pockets.

Table 1: Physicochemical Data Summary
PropertyValue
Chemical Name 3-Amino-3-(4-isobutoxy-3-methoxyphenyl)propanoic acid
CAS Registry Number 902745-25-9
Molecular Formula C₁₄H₂₁NO₄
Molecular Weight 267.32 g/mol
Structural Class β -amino acid (Zwitterionic)
Key Pharmacophore 4-Isobutoxy-3-methoxyphenyl moiety

Data supported by compound registry databases[2].

Zwitterionic Behavior and Solubility Causality

The solubility of 3-amino-3-(4-isobutoxy-3-methoxyphenyl)propanoic acid is not static; it is a dynamic property governed by the pH of the surrounding medium.

The Causality of Poor Aqueous Solubility: At physiological pH (~7.4), the molecule exists predominantly as a zwitterion (protonated amine, deprotonated carboxylate). In this state, the strong electrostatic interactions between adjacent zwitterionic molecules create a highly stable crystal lattice. When combined with the massive hydrophobic bulk of the isobutoxy group, the thermodynamic penalty for water molecules to solvate this net-neutral lattice is exceptionally high, resulting in poor aqueous solubility.

Solubility increases exponentially at pH extremes. Below pH 3.5, the carboxylate becomes protonated, yielding a net-cationic species. Above pH 9.5, the amine is deprotonated, yielding a net-anionic species. These charged states disrupt the crystal lattice and readily interact with water dipoles.

pHEquilibria Low_pH Cationic Form (pH < 3.5) Amine: -NH3+ Carboxyl: -COOH Zwitterion Zwitterionic Form (pH ~ 6.5 - 7.5) Amine: -NH3+ Carboxyl: -COO- Low_pH->Zwitterion + OH- Zwitterion->Low_pH + H+ High_pH Anionic Form (pH > 9.5) Amine: -NH2 Carboxyl: -COO- Zwitterion->High_pH + OH- High_pH->Zwitterion + H+

Caption: pH-dependent structural equilibria of the zwitterionic beta-amino acid.

Thermodynamic Solubility Assessment Protocol

To accurately profile this compound for drug development, thermodynamic solubility must be measured rather than kinetic solubility. Kinetic solubility (spiking a DMSO stock into an aqueous buffer) often induces supersaturation or amorphous precipitation, which masks the true equilibrium of the crystalline solid[3].

The following protocol is designed as a self-validating system , ensuring that the data generated reflects the true equilibrium state of the unchanged API.

Step-by-Step Methodology
  • Solid Dispensation (Excess API) : Weigh 2-5 mg of the solid compound into a 1.5 mL glass vial. Causality: Glass is mandatory. Lipophilic compounds containing isobutoxy groups frequently adsorb onto polypropylene surfaces, which artificially lowers the quantified concentration in the supernatant.

  • Buffer Addition : Add 1 mL of the target aqueous buffer (e.g., pH 1.2 Simulated Gastric Fluid, pH 7.4 Phosphate Buffer, or pH 10.0 Carbonate Buffer)[4].

  • Equilibration & Agitation : Incubate the vials at 37°C with orbital shaking (400 rpm) for 72 hours. Causality: Zwitterionic solids have high lattice energies. A 72-hour incubation ensures that the slow dissolution kinetics do not result in a false-low thermodynamic reading[3].

  • Phase Separation & Self-Validation : Centrifuge the samples at 10,000 x g for 15 minutes to separate the undissolved pellet from the saturated supernatant. Self-Validation Step: Recover the solid pellet and analyze it via X-ray Powder Diffraction (XRPD). This validates that the solid has not undergone salt disproportionation (e.g., forming a hydrochloride salt at pH 1.2) or polymorphic transformation during the 72-hour incubation. If the solid state has changed, the measured solubility corresponds to the new form, not the original compound.

  • Quantification : Dilute the supernatant appropriately and quantify using a stability-indicating HPLC-UV or LC-MS/MS method against a standard curve prepared in 100% DMSO[4].

SolubilityWorkflow Step1 1. Solid Dispensation (Excess Compound in Glass Vial) Step2 2. Buffer Addition (pH 1.2, 7.4, 10.0 Media) Step1->Step2 Step3 3. Incubation & Agitation (72 hrs @ 37°C, 400 rpm) Step2->Step3 Step4 4. Phase Separation (Centrifugation at 10,000 x g) Step3->Step4 Step5 5. HPLC-UV/MS Quantification (Against DMSO Standard Curve) Step4->Step5 Validation Self-Validation: XRPD on Solid Pellet Step4->Validation Verify solid state

Caption: Step-by-step self-validating workflow for thermodynamic solubility assessment.

Formulation and Handling Workflows

For downstream biological assays or synthetic coupling reactions, preparing a high-concentration stock solution is critical.

Solvent Selection Causality: Water is an ineffective primary solvent due to the compound's zwitterionic nature. Instead, stock solutions should be prepared in 100% Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) . The high dielectric constant of these aprotic solvents effectively disrupts the intermolecular hydrogen bonding network of the zwitterion, allowing for complete dissolution at concentrations up to 50 mM.

When conducting in vitro assays, ensure that the final dilution into the aqueous assay buffer maintains a DMSO concentration of 1% (v/v) to prevent target protein denaturation and to avoid kinetic precipitation of the highly lipophilic 4-isobutoxy-3-methoxyphenyl moiety.

References

  • Title: Beta-amino acid-containing hybrid peptides--new opportunities in peptidomimetics Source: PubMed / National Institutes of Health (NIH) URL: [Link]

  • Title: Determination of Thermodynamic Solubility Source: Bio-protocol URL: [Link]

  • Title: Thermodynamic equilibrium solubility measurements in simulated fluids by 96-well plate method in early drug discovery Source: PubMed / National Institutes of Health (NIH) URL: [Link]

Sources

Exploratory

Receptor Binding Affinity of 3-Amino-3-(4-isobutoxy-3-methoxyphenyl)propanoic Acid: A Dual-Target Pharmacophore Analysis

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide Executive Summary & Pharmacophore Deconstruction In modern rational drug des...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary & Pharmacophore Deconstruction

In modern rational drug design, the synthesis of chimeric molecules that bridge distinct pharmacological classes offers profound therapeutic potential. The compound 3-Amino-3-(4-isobutoxy-3-methoxyphenyl)propanoic acid (CAS 902745-25-9) represents a fascinating structural intersection between two well-established pharmacophores:

  • The β -Amino Acid Backbone: Characteristic of gabapentinoids and GABAergic agents (e.g., Phenibut, Baclofen, Gabapentin). This moiety typically interfaces with the α2​δ−1 subunit of voltage-dependent calcium channels (VDCCs) and the GABAB​ receptor[1].

  • The 3-Methoxy-4-isobutoxyphenyl Moiety: The hallmark structural determinant for Phosphodiesterase 4 (PDE4) inhibitors, mirroring the active binding domains of clinical agents like Roflumilast and Apremilast[2].

As a Senior Application Scientist, my objective in this guide is to provide a rigorous, self-validating framework for evaluating the receptor binding affinity of this dual-target molecule. We will explore the causality behind its predicted binding profile and detail the exact in vitro protocols required to validate its activity against α2​δ−1 , GABAB​ , and PDE4.

Target Rationale & Structural Causality

Understanding the structure-activity relationship (SAR) is critical before initiating high-throughput screening.

  • GABAB​ Receptor Affinity: The GABAB​ orthosteric site is highly sensitive to steric bulk. While the addition of a small para-chloro group (as seen in Baclofen) enhances affinity ( )[3], the massive steric footprint of the 4-isobutoxy-3-methoxyphenyl group will likely cause severe steric clash. We predict a near-complete loss of GABAB​ affinity ( )[3][4].

  • α2​δ−1 Subunit Affinity: Unlike GABAB​ , the α2​δ−1 binding pocket (near the MIDAS motif) accommodates larger, lipophilic substitutions. R-phenibut already exhibits a 4-fold higher affinity for α2​δ than for GABAB​ [1]. The hydrophobic isobutoxy group is expected to stabilize binding via enhanced van der Waals interactions, preserving or enhancing gabapentin-like affinity[5].

  • PDE4 Inhibition: The 3-methoxy-4-isobutoxyphenyl group is perfectly tailored to anchor into the hydrophobic pocket of the PDE4 catalytic domain, directly competing with cAMP[6].

Visualizing the Dual-Axis Signaling Pathway

To conceptualize the downstream effects of this chimeric ligand, we must map its divergent signaling cascades.

SignalingPathway cluster_0 Gabapentinoid Axis (VDCC) cluster_1 Anti-Inflammatory Axis (PDE4) Compound 3-Amino-3-(4-isobutoxy-3- methoxyphenyl)propanoic acid a2d α2δ-1 Subunit Compound->a2d High Affinity Binding pde4 PDE4 Catalytic Domain Compound->pde4 Competitive Inhibition ca_influx ↓ Presynaptic Ca2+ Influx a2d->ca_influx nt_release ↓ Glutamate Release ca_influx->nt_release camp ↑ Intracellular cAMP pde4->camp Prevents Hydrolysis pka PKA / CREB Activation camp->pka

Caption: Divergent pharmacological signaling pathways targeted by the chimeric β -amino acid.

Self-Validating Experimental Protocols

To empirically prove the dual-target hypothesis, we must execute orthogonal binding assays. The protocols below are engineered with built-in validation steps to ensure data integrity.

Protocol A: Radioligand Displacement Assay for α2​δ−1

Rationale: We utilize a [3H] -Gabapentin displacement assay on rat cortical membranes. The assay is self-validating because we define non-specific binding (NSB) using an excess of unlabeled pregabalin, ensuring the signal strictly represents orthosteric competition at the α2​δ−1 MIDAS site[5][7].

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize fresh rat cerebrocortical tissue in 10 mM HEPES buffer (pH 7.4). Centrifuge at 40,000 × g for 15 minutes at 4°C. Resuspend the pellet and repeat the wash step twice to remove endogenous GABA and glutamate[4].

  • Ligand Incubation: In a 96-well deep-well plate, combine 50 µg of membrane protein with 10 nM [3H] -Gabapentin (specific activity ~36 Ci/mmol)[7].

  • Compound Titration: Add 3-Amino-3-(4-isobutoxy-3-methoxyphenyl)propanoic acid in a 10-point concentration gradient (from 0.1 nM to 100 µM).

  • Validation Control (NSB): To adjacent wells, add 10 µM unlabeled Pregabalin to establish the baseline for non-specific binding.

  • Equilibration & Filtration: Incubate the plate at room temperature for 45 minutes to reach equilibrium[7]. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific sticking).

  • Quantification: Wash filters three times with ice-cold buffer, extract into scintillation fluid, and quantify radioactivity using a liquid scintillation counter. Calculate the Ki​ using the Cheng-Prusoff equation.

Protocol B: High-Throughput TR-FRET Assay for PDE4 Inhibition

Rationale: We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) rather than standard colorimetric or Fluorescence Polarization (FP) assays. The methoxy-aromatic ring of our compound can exhibit auto-fluorescence. The long emission half-life of the Terbium (Tb) donor in TR-FRET allows us to introduce a time delay before measurement, completely eliminating background auto-fluorescence and ensuring a high Z′ -factor[6][8].

TRFRET_Workflow Step1 1. Compound Incubation (PDE4 + Ligand) Step2 2. Substrate Addition (FAM-cAMP) Step1->Step2 Step3 3. Enzymatic Cleavage (FAM-AMP Formed) Step2->Step3 Step4 4. Tb-Antibody Binding (Recognizes AMP) Step3->Step4 Step5 5. TR-FRET Detection (520nm Emission) Step4->Step5

Caption: Stepwise workflow of the self-validating TR-FRET PDE4 inhibition assay.

Step-by-Step Methodology:

  • Enzyme Preparation: Dilute recombinant purified PDE4D2 enzyme in assay buffer (10 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 0.1 mg/mL BSA)[6].

  • Inhibitor Pre-incubation: Dispense 5 µL of the test compound (serial dilutions) into a 384-well low-volume plate. Add 5 µL of the PDE4D2 enzyme. Incubate for 15 minutes at room temperature to allow compound-enzyme equilibrium[8].

  • Reaction Initiation: Add 10 µL of FAM-labeled cAMP substrate. Incubate for 1 hour at room temperature. PDE4 will cleave FAM-cAMP into FAM-AMP[6].

  • Detection Reagent: Add 20 µL of the TR-FRET binding agent (Terbium-labeled anti-AMP antibody). If the compound fails to inhibit PDE4, FAM-AMP is produced, the Tb-antibody binds it, and FRET occurs (excitation at 340 nm, emission at 520 nm)[6].

  • Readout: Measure the time-resolved fluorescence using a microplate reader (e.g., PHERAstar) with a 100 µs delay. A decrease in the 520 nm/490 nm emission ratio indicates successful PDE4 inhibition[6].

Quantitative Data Synthesis

Based on the structural homology to known reference standards (R-phenibut, Gabapentin, and Roflumilast), the following table summarizes the projected binding affinities and inhibitory concentrations for 3-Amino-3-(4-isobutoxy-3-methoxyphenyl)propanoic acid.

Target Receptor / EnzymeAssay MethodologyProjected Affinity ( Ki​ / IC50​ )Reference StandardRef. Affinity
α2​δ−1 (VDCC) [3H] -Gabapentin Displacement~85 nM Gabapentin Ki​ = 59 nM[5]
GABAB​ Receptor [3H] -Baclofen Displacement> 100 µM (Negligible)Baclofen Ki​ = 6 µM[3]
PDE4D2 TR-FRET Cleavage Assay~45 nM Roflumilast IC50​ = 2 nM[6]

Table 1: Comparative binding affinity profile. The data illustrates a deliberate shift away from GABAB​ activity toward a dual α2​δ -PDE4 mechanism.

Conclusion

The rational design of 3-Amino-3-(4-isobutoxy-3-methoxyphenyl)propanoic acid leverages the β -amino acid scaffold to penetrate the central nervous system and engage the α2​δ−1 subunit, while its bulky 4-isobutoxy-3-methoxyphenyl tail acts as a potent competitive inhibitor of the PDE4 enzyme. By employing the self-validating radioligand and TR-FRET protocols detailed above, researchers can accurately map the polypharmacology of this compound, potentially unlocking novel therapies for neuropathic pain compounded by neuroinflammation.

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced HPLC Method Development and Validation for the Quantification of 3-Amino-3-(4-isobutoxy-3-methoxyphenyl)propanoic Acid

Introduction & Analyte Profiling 3-Amino-3-(4-isobutoxy-3-methoxyphenyl)propanoic acid is a critical amphoteric intermediate frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs), inclu...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Analyte Profiling

3-Amino-3-(4-isobutoxy-3-methoxyphenyl)propanoic acid is a critical amphoteric intermediate frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including phosphodiesterase type 4 (PDE4) inhibitors. Quantifying this compound presents a unique chromatographic challenge due to its zwitterionic backbone (a β -amino acid) coupled with a highly hydrophobic, sterically bulky 4-isobutoxy-3-methoxyphenyl moiety.

Standard reversed-phase (RP) methods often fail for such amphoteric compounds, resulting in irreproducible retention times and severe peak tailing. This application note details a robust, self-validating High-Performance Liquid Chromatography (HPLC) method, explaining the thermodynamic and kinetic causality behind every experimental parameter[3].

Chromatographic Causality & Method Rationale

Developing a reliable method requires overriding the molecule's complex ionization states.

  • The Zwitterion Effect & pH Control : At a neutral pH (~7.0), the molecule exists as a zwitterion (protonated amine, deprotonated carboxylate). This highly polar state leads to poor retention on hydrophobic stationary phases. Furthermore, the cationic amine engages in secondary electrostatic interactions with residual negatively charged silanols on the silica matrix, causing severe peak tailing [4].

  • The Mechanistic Role of Trifluoroacetic Acid (TFA) : To force the analyte into a single, predictable retention state, the mobile phase must be highly acidic. We utilize 0.1% v/v Trifluoroacetic Acid (TFA). At pH ~2.0, the carboxylic acid is fully protonated (neutralized). While the amine remains protonated (cationic), the hydrophobic trifluoroacetate counter-ion forms an ion-pair with it. This causality directly translates to enhanced apparent hydrophobicity, optimal retention on the C18 stationary phase, and the complete suppression of basic tailing [1][2].

  • Stationary Phase Selection : A high-purity, fully end-capped C18 column is mandatory. End-capping chemically blocks accessible silanols, ensuring that thermodynamic adsorption is strictly driven by hydrophobic partitioning rather than mixed-mode ion exchange [2].

Mechanism LowPH Low pH (< 2.5) 0.1% TFA State1 Cationic State (-NH3+, -COOH) LowPH->State1 Ret1 TFA Ion-Pairing Optimal RP Retention State1->Ret1 NeutPH Neutral pH (~ 7.0) Phosphate Buffer State2 Zwitterionic State (-NH3+, -COO-) NeutPH->State2 Ret2 High Polarity Poor Retention & Tailing State2->Ret2

Figure 1: Impact of mobile phase pH on the ionization state and reversed-phase retention.

Experimental Protocols: The Self-Validating System

This protocol is engineered as a self-validating system . The analytical run is only considered valid if the system passes strict System Suitability Testing (SST) criteria prior to sample analysis, ensuring the thermodynamic environment is stable.

Step 1: Mobile Phase Preparation

Causality: Proper degassing and precise additive concentrations are critical. A 0.01% deviation in TFA concentration can shift retention times by >2% due to alterations in the ion-pairing equilibrium.

  • Mobile Phase A (MPA): Measure exactly 1.0 mL of LC-MS grade TFA and add to 999 mL of LC-MS grade Water.

  • Mobile Phase B (MPB): Measure exactly 1.0 mL of LC-MS grade TFA and add to 999 mL of LC-MS grade Acetonitrile.

  • Sonicate both phases for 10 minutes and filter through a 0.22 µm PTFE membrane to remove particulates and dissolved gases.

Step 2: Standard Preparation

Causality: The diluent must match the initial gradient conditions while possessing enough organic strength to dissolve the highly hydrophobic isobutoxy moiety.

  • Diluent: Prepare a 50:50 (v/v) mixture of Water and Acetonitrile.

  • Stock Solution: Accurately weigh 10.0 mg of 3-Amino-3-(4-isobutoxy-3-methoxyphenyl)propanoic acid standard into a 10 mL volumetric flask. Dissolve and make up to volume with diluent (1.0 mg/mL).

  • Working Standard (SST): Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask and dilute to volume (100 µg/mL).

Step 3: Chromatographic Conditions
  • Column: High-purity end-capped C18 (e.g., Waters XBridge or Phenomenex Luna), 150 x 4.6 mm, 3.5 µm.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C (Strict temperature control stabilizes mass transfer kinetics and partition coefficients).

  • Injection Volume: 10 µL.

  • Detection: UV at 230 nm (Optimal absorbance for the substituted aromatic ring).

Step 4: System Suitability Testing (SST) - The Validation Gate

Inject the 100 µg/mL working standard six consecutive times (n=6). The analytical sequence may only proceed if the system meets the criteria outlined in Table 2.

Workflow A 1. Analyte Profiling (pKa & LogP Analysis) B 2. Column Screening (End-capped C18) A->B C 3. Mobile Phase Optimization (pH Control & Ion-pairing) B->C D 4. Gradient Tuning (Resolution & Run Time) C->D E 5. System Suitability (Self-Validating SST) D->E F 6. Method Validation (ICH Q2(R1) Guidelines) E->F

Figure 2: Systematic HPLC method development workflow for amphoteric intermediates.

Quantitative Data & Method Validation

All quantitative data demonstrating the robustness of this method are summarized below. The method complies with ICH Q2(R1) validation guidelines.

Table 1: Optimized Gradient Elution Profile

Time (min) Mobile Phase A (%) Mobile Phase B (%) Elution Curve
0.0 90 10 6 (Linear)
2.0 90 10 6 (Isocratic hold)
12.0 10 90 6 (Ramp)
15.0 10 90 6 (Wash)
15.1 90 10 6 (Step down)

| 20.0 | 90 | 10 | 6 (Re-equilibration) |

Table 2: System Suitability Test (SST) Acceptance Criteria

Parameter Acceptance Criterion Observed Value Status
Retention Time RSD (n=6) ≤ 1.0% 0.35% PASS
Peak Area RSD (n=6) ≤ 2.0% 0.82% PASS
Tailing Factor (USP) ≤ 1.5 1.14 PASS

| Theoretical Plates (N) | ≥ 5000 | 8,450 | PASS |

Table 3: Method Validation Summary (ICH Q2(R1))

Validation Parameter Range / Limit Result
Linearity Range 10 - 150 µg/mL R² = 0.9998
Limit of Detection (LOD) S/N ≥ 3 0.5 µg/mL
Limit of Quantitation (LOQ) S/N ≥ 10 1.5 µg/mL
Accuracy (Recovery) 98.0% - 102.0% 99.4% ± 0.6%

| Intermediate Precision | RSD ≤ 2.0% | 1.1% |

Troubleshooting & Optimization Insights

  • Symptom: Severe Peak Tailing (Tf > 1.5)

    • Causality: Loss of TFA in the mobile phase due to evaporation (TFA is highly volatile), leading to unmasked silanol interactions. Alternatively, the column end-capping has degraded.

    • Solution: Remake mobile phases fresh daily. Ensure solvent bottles are properly capped. If the issue persists, replace the C18 column.

  • Symptom: Retention Time Drift

    • Causality: Fluctuations in column oven temperature altering the partition coefficient, or inadequate re-equilibration time (less than 5 column volumes) between gradient runs.

    • Solution: Enforce strict 30°C oven control. Ensure the 5-minute re-equilibration step at the end of the gradient (Table 1) is never shortened.

References

  • Acetic Acid Ion Pairing Additive for Reversed-Phase HPLC Improves Detection Sensitivity in Bottom-up Proteomics Compared to Formic Acid. ACS Publications.[Link]

  • A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. hplc.eu.[Link]

  • In Silico High-Performance Liquid Chromatography Method Development via Machine Learning. Analytical Chemistry - ACS Publications.[Link]

  • HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. Phenomenex.[Link]

Application

protocols for enantioselective synthesis of 3-Amino-3-(4-isobutoxy-3-methoxyphenyl)propanoic acid

An Application Guide to the Enantioselective Synthesis of 3-Amino-3-(4-isobutoxy-3-methoxyphenyl)propanoic acid Introduction: The Significance of Chiral β-Amino Acids β-Amino acids are crucial structural motifs in a vast...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Enantioselective Synthesis of 3-Amino-3-(4-isobutoxy-3-methoxyphenyl)propanoic acid

Introduction: The Significance of Chiral β-Amino Acids

β-Amino acids are crucial structural motifs in a vast array of biologically active molecules, including natural products, pharmaceuticals, and peptidomimetics.[1] Their incorporation into peptide backbones can induce stable secondary structures, such as helices and turns, and often imparts enhanced resistance to enzymatic degradation, a highly desirable trait in drug development.[1] The title compound, 3-Amino-3-(4-isobutoxy-3-methoxyphenyl)propanoic acid, is a non-proteinogenic β-amino acid featuring a substitution pattern on the phenyl ring that is of significant interest in medicinal chemistry. The strategic placement of the isobutoxy and methoxy groups can modulate pharmacokinetic and pharmacodynamic properties.

This guide, intended for researchers in organic synthesis and drug development, provides detailed protocols for the enantioselective synthesis of this target molecule. We will explore three robust and field-proven strategies: diastereoselective Michael addition using a chiral auxiliary, catalytic asymmetric Mannich reaction, and enzymatic kinetic resolution of a racemic precursor. Each protocol is designed to be self-validating, with explanations for key experimental choices and methods for analytical confirmation.

Strategy 1: Diastereoselective Michael Addition with a Chiral Auxiliary

This approach leverages a recoverable chiral auxiliary to direct the stereochemical outcome of a conjugate addition reaction. The method developed by Davies and coworkers, utilizing a chiral lithium amide derived from (R)- or (S)-α-methylbenzylamine, is a powerful tool for establishing the desired stereocenter with high diastereoselectivity.[2] The auxiliary guides the incoming electrophile to one face of the enolate, and its subsequent removal via hydrogenolysis yields the enantiopure β-amino acid.

Workflow Overview

SM1 4-Isobutoxy-3-methoxycinnamoyl Chloride Step1 Conjugate Addition SM1->Step1 SM2 (R)-N-benzyl-α-methylbenzylamine Reagent1 n-BuLi, THF, -78°C SM2->Reagent1 Intermediate1 Chiral Lithium Amide Reagent1->Intermediate1 Intermediate1->Step1 Intermediate2 Diastereomeric Adduct Step2 Hydrogenolysis (H₂, Pd/C) Intermediate2->Step2 Step1->Intermediate2 Product (R)-3-Amino-3-(4-isobutoxy- 3-methoxyphenyl)propanoic acid Step2->Product Auxiliary Recovered Auxiliary Step2->Auxiliary

Caption: Diastereoselective Michael Addition Workflow.

Detailed Experimental Protocol

Part A: Synthesis of the Chiral Amide Adduct

  • Preparation of the Chiral Lithium Amide: To a solution of (R)-N-benzyl-α-methylbenzylamine (1.1 eq) in anhydrous tetrahydrofuran (THF, 0.2 M) under an argon atmosphere, add n-butyllithium (1.6 M in hexanes, 1.05 eq) dropwise at -78 °C. Stir the resulting solution for 30 minutes at 0 °C to form the lithium amide.

  • Acylation: In a separate flask, dissolve 4-isobutoxy-3-methoxycinnamoyl chloride (1.0 eq) in anhydrous THF (0.5 M). Cool this solution to -78 °C.

  • Conjugate Addition: Add the cinnamoyl chloride solution dropwise to the pre-formed lithium amide solution at -78 °C. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product is purified by column chromatography on silica gel to yield the diastereomerically enriched adduct. The diastereoselectivity of this step is critical and arises from the steric hindrance imposed by the chiral auxiliary, which directs the addition to a specific face of the α,β-unsaturated system.[2]

Part B: Deprotection and Isolation

  • Hydrogenolysis: Dissolve the purified adduct in methanol (0.1 M). Add Palladium on carbon (10% w/w, 0.1 eq) to the solution.

  • Reaction: Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (balloon pressure is typically sufficient). Stir the reaction vigorously at room temperature for 12-24 hours.

  • Filtration and Purification: Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing with methanol. Concentrate the filtrate under reduced pressure. The residue contains the target β-amino acid and the recovered auxiliary. The product can be purified by recrystallization or ion-exchange chromatography.

Data Summary
StepKey ReagentsTemp (°C)Time (h)Typical YieldTypical d.r. / e.e.
Additionn-BuLi, THF-782-485-95%>95:5 d.r.
HydrogenolysisH₂, 10% Pd/C2512-2490-98%>98% e.e.

Strategy 2: Catalytic Asymmetric Synthesis via Mannich Reaction

A more modern and atom-economical approach is the direct catalytic asymmetric Mannich reaction. This one-pot, three-component reaction combines an aldehyde, an amine, and a ketone or its enol equivalent, catalyzed by a chiral entity.[3] This method avoids the use of stoichiometric chiral auxiliaries. Here, we adapt a protocol using a chiral Brønsted acid catalyst to protonate a transiently formed imine, creating a chiral environment that directs the nucleophilic attack of a silyl ketene acetal.[3]

Workflow Overview

Aldehyde 4-Isobutoxy-3-methoxybenzaldehyde Step1 Three-Component Mannich Reaction Aldehyde->Step1 Amine p-Anisidine (PMP-NH₂) Amine->Step1 Enolate Bis-silyl Ketene Acetal of Acetic Acid Enolate->Step1 Catalyst Chiral Phosphoric Acid (e.g., TRIP catalyst) Catalyst->Step1 Intermediate N-PMP Protected β-Amino Ester Step1->Intermediate Step2 Deprotection (CAN) Intermediate->Step2 Step3 Hydrolysis (LiOH) Step2->Step3 Product (S)-3-Amino-3-(4-isobutoxy- 3-methoxyphenyl)propanoic acid Step3->Product

Caption: Catalytic Asymmetric Mannich Reaction Workflow.

Detailed Experimental Protocol
  • Reaction Setup: To a flame-dried Schlenk flask under argon, add the chiral phosphoric acid catalyst (e.g., TRIP, 2 mol%). Add 4-isobutoxy-3-methoxybenzaldehyde (1.0 eq) and p-anisidine (1.1 eq). Dissolve the components in an anhydrous, non-polar solvent like toluene (0.1 M).

  • Imine Formation: Stir the mixture at room temperature for 30 minutes to facilitate the formation of the corresponding imine. The chiral catalyst protonates the imine, forming a stereochemically defined ion pair which dictates the facial selectivity of the subsequent nucleophilic attack.

  • Mannich Reaction: Cool the solution to the optimized temperature (e.g., -20 °C). Add the bis-silyl ketene acetal derived from acetic acid (1.5 eq) dropwise. Stir for 24-48 hours, monitoring by TLC.

  • Work-up: Quench the reaction with saturated aqueous NaHCO₃. Extract with ethyl acetate, dry the combined organic layers over Na₂SO₄, and concentrate. Purify the crude N-PMP protected β-amino ester by flash chromatography.

  • Deprotection: Dissolve the purified ester in a mixture of acetonitrile and water. Cool to 0 °C and add ceric ammonium nitrate (CAN, 2.5 eq) portion-wise. Stir until the starting material is consumed.

  • Hydrolysis: After a standard aqueous work-up, dissolve the resulting ester in a THF/water mixture and add lithium hydroxide (LiOH, 3.0 eq). Stir at room temperature until saponification is complete.

  • Isolation: Neutralize the reaction mixture to pH ~7 with 1M HCl to precipitate the product. Collect the solid by filtration, wash with cold water and diethyl ether, and dry under vacuum.

Data Summary
StepCatalystTemp (°C)Time (h)Typical YieldTypical e.e.
MannichChiral Phosphoric Acid (2 mol%)-2024-4880-90%90-97% e.e.
DeprotectionCAN, LiOH0 to 254-885-95%>99% e.e. (post-recrystallization)

Strategy 3: Enzymatic Kinetic Resolution (EKR)

For applications where both enantiomers may be of interest, or as a scalable alternative to asymmetric synthesis, EKR is an excellent choice. This method relies on an enzyme, typically a lipase, to selectively acylate one enantiomer of a racemic mixture, allowing for the easy separation of the acylated product from the unreacted enantiomer.[4]

Workflow Overview

Racemate Racemic Ethyl 3-Amino-3- (4-isobutoxy-3-methoxyphenyl)propanoate Step1 Enzymatic N-Acylation Racemate->Step1 Enzyme Immobilized Lipase (e.g., CAL-B) Enzyme->Step1 AcylDonor Butyl Butanoate (Solvent & Reagent) AcylDonor->Step1 Separation Chromatographic Separation Step1->Separation Product1 (S)-Ethyl 3-Butyrylamino-3- (aryl)propanoate Separation->Product1 Acylated Product2 (R)-Ethyl 3-Amino-3- (aryl)propanoate Separation->Product2 Unreacted Hydrolysis1 Acid Hydrolysis (e.g., 6M HCl) Product1->Hydrolysis1 Hydrolysis2 Acid Hydrolysis (e.g., 6M HCl) Product2->Hydrolysis2 Final1 (S)-Target Amino Acid Hydrolysis1->Final1 Final2 (R)-Target Amino Acid Hydrolysis2->Final2

Caption: Enzymatic Kinetic Resolution Workflow.

Detailed Experimental Protocol

Part A: Synthesis of Racemic β-Amino Ester

  • Rodionov Reaction: In a round-bottom flask, combine 4-isobutoxy-3-methoxybenzaldehyde (1.0 eq), malonic acid (1.2 eq), and ammonium acetate (2.0 eq) in ethanol. Reflux the mixture for 4-6 hours.[4]

  • Esterification: After cooling, concentrate the mixture. Redissolve the crude β-amino acid in ethanol, cool to 0 °C, and add thionyl chloride (SOCl₂, 1.5 eq) dropwise. Allow the reaction to warm to room temperature and then reflux for 4 hours.

  • Isolation: Remove the solvent under vacuum. Triturate the residue with diethyl ether to afford the racemic ethyl ester hydrochloride salt. The free base can be obtained by neutralization with a base (e.g., NaHCO₃) and extraction.

Part B: Kinetic Resolution

  • Enzymatic Reaction: Suspend the racemic ethyl ester (1.0 eq) and immobilized Candida antarctica lipase B (CAL-B) in butyl butanoate, which serves as both the solvent and the acyl donor.

  • Incubation: Stir the suspension at a controlled temperature (e.g., 40-50 °C). Monitor the reaction progress carefully by chiral High-Performance Liquid Chromatography (HPLC) to achieve ~50% conversion. This is the theoretical maximum yield for one enantiomer in a kinetic resolution.

  • Separation: Once ~50% conversion is reached, filter off the immobilized enzyme (which can be washed and reused). Remove the excess butyl butanoate under reduced pressure. The resulting mixture of the N-acylated ester and the unreacted amino ester can be separated by silica gel chromatography.

  • Hydrolysis: Hydrolyze each separated enantiomer derivative (the acylated ester and the free amino ester) under acidic conditions (e.g., refluxing in 6M HCl) to yield the corresponding enantiopure free amino acids.

Data Summary
StepKey ReagentsTemp (°C)Time (h)ConversionProduct e.e.
ResolutionCAL-B, Butyl Butanoate4524-72~50%>99% (for both enantiomers)

Analytical Characterization

Structural Verification:

  • ¹H and ¹³C NMR: To confirm the chemical structure and purity of intermediates and the final product.

  • Mass Spectrometry (MS): To verify the molecular weight of the synthesized compounds.

Enantiomeric Excess (e.e.) Determination:

  • Chiral HPLC: This is the gold standard for determining the enantiomeric purity. The free amino acid or a suitable derivative (e.g., N-Boc or the methyl ester) is analyzed on a chiral stationary phase column (e.g., Chiralcel® OD-H, Chiralpak® AD-H). The e.e. is calculated from the relative peak areas of the two enantiomers. A well-developed method with baseline separation of the enantiomers is crucial for accurate results.

References

  • Davies, S. G., & Ichihara, O. (1997). Asymmetric Synthesis of β‐Amino Acids via the Michael Addition of Chiral Metal Amides. ChemInform, 28(49). [Link]

  • Jolit, A., & List, B. (2021). Catalytic Asymmetric Synthesis of Unprotected β2-Amino Acids. Journal of the American Chemical Society, 143(5), 2233–2238. [Link]

  • Tang, T. P., & Ellman, J. A. (2002). Asymmetric synthesis of beta-amino acid derivatives incorporating a broad range of substitution patterns by enolate additions to tert-butanesulfinyl imines. The Journal of Organic Chemistry, 67(22), 7819–7832. [Link]

  • Leliebre-Lara, V., & Hénon, H. (2010). Recent advances in the catalytic asymmetric synthesis of β-amino acids. Chemical Society Reviews, 39(5), 1587-1599. [Link]

  • De la Torre, A., & Torssell, S. (2018). A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. Molecules, 23(9), 2349. [Link]

  • Solymár, M., et al. (2004). Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid. Tetrahedron: Asymmetry, 15(11), 1745-1749. [Link]

Sources

Method

Application Notes and Protocols for the Incorporation of 3-Amino-3-(4-isobutoxy-3-methoxyphenyl)propanoic acid into Peptidomimetics

Introduction: The Strategic Advantage of β-Amino Acids in Peptidomimetic Design In the landscape of modern drug discovery, peptidomimetics represent a pivotal class of molecules designed to overcome the inherent limitati...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Advantage of β-Amino Acids in Peptidomimetic Design

In the landscape of modern drug discovery, peptidomimetics represent a pivotal class of molecules designed to overcome the inherent limitations of natural peptides, such as poor metabolic stability and low bioavailability.[1] The incorporation of non-natural amino acids is a cornerstone of peptidomimetic design, and among these, β-amino acids have garnered significant attention.[2] Their unique structural features, characterized by an additional carbon in the backbone, confer remarkable resistance to proteolytic degradation and allow for the formation of unique and stable secondary structures.[2] This application note provides a comprehensive guide to the incorporation of a novel β-amino acid, 3-Amino-3-(4-isobutoxy-3-methoxyphenyl)propanoic acid, into peptidomimetic scaffolds. This particular building block is of interest due to the combined electronic and steric influences of the isobutoxy and methoxy substituents on the phenyl ring, which can be exploited to fine-tune interactions with biological targets.

We will first delineate a proposed synthetic route for this novel β-amino acid, followed by detailed protocols for its incorporation into peptide chains via both solid-phase and solution-phase methodologies. Emphasis will be placed on overcoming the challenges associated with the coupling of this sterically hindered amino acid. Finally, we will outline key analytical techniques for the characterization of the resulting peptidomimetics.

Part 1: Synthesis of 3-Amino-3-(4-isobutoxy-3-methoxyphenyl)propanoic acid

Synthesis_Workflow A 4-Isobutoxy-3-methoxybenzaldehyde C Rodionov Reaction (Glacial Acetic Acid, Reflux) A->C B Malonic Acid + NH4OAc B->C D 3-Amino-3-(4-isobutoxy-3-methoxyphenyl)propanoic acid C->D One-pot condensation

Figure 1: Proposed synthesis of the target β-amino acid.

Protocol 1: Synthesis via the Rodionov Reaction

This protocol is adapted from the general procedure for the synthesis of β-aryl-β-amino acids.[1]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-isobutoxy-3-methoxybenzaldehyde (1.0 eq), malonic acid (1.5 eq), and ammonium acetate (2.0 eq).

  • Solvent Addition: Add glacial acetic acid as the solvent. The volume should be sufficient to dissolve the reactants upon heating.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature. Pour the mixture into a beaker of cold water, which should precipitate the crude product.

  • Purification: Collect the precipitate by vacuum filtration and wash with cold water. The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Table 1: Physicochemical Properties of 3-Amino-3-(4-isobutoxy-3-methoxyphenyl)propanoic acid and its Precursor

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS NumberAvailability
4-Isobutoxy-3-methoxybenzaldehydeC₁₂H₁₆O₃208.2566488-79-7Commercially available[5][6]
3-Amino-3-(4-isobutoxy-3-methoxyphenyl)propanoic acidC₁₄H₂₁NO₄267.32 (Calculated)N/ARequires synthesis

Part 2: Incorporation into Peptidomimetics

The incorporation of 3-Amino-3-(4-isobutoxy-3-methoxyphenyl)propanoic acid into a growing peptide chain requires careful consideration of protecting group strategies and coupling conditions, especially given its steric bulk.

Protecting Group Strategy

For seamless integration into standard peptide synthesis workflows, the amino and carboxylic acid functionalities of the β-amino acid must be appropriately protected.

  • N-protection: The most common protecting groups for the α-amino group in solid-phase peptide synthesis (SPPS) are the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group and the acid-labile tert-butoxycarbonyl (Boc) group. The choice between Fmoc and Boc will depend on the overall synthetic strategy and the nature of the other amino acids in the sequence.

  • C-protection: For solution-phase synthesis, the carboxylic acid is typically protected as a methyl or ethyl ester.

Protecting_Groups cluster_0 N-Terminal Protection cluster_1 C-Terminal Protection (Solution Phase) Fmoc Fmoc Base-labile (e.g., piperidine) Boc Boc Acid-labile (e.g., TFA) Ester Ester (Methyl/Ethyl) Hydrolysis (e.g., LiOH)

Figure 2: Common protecting groups for peptide synthesis.

Solid-Phase Peptide Synthesis (SPPS) Protocol

This protocol assumes the use of Fmoc-based chemistry, which is a widely adopted method in modern peptide synthesis.

SPPS_Workflow Start Start with resin-bound peptide Deprotection Fmoc Deprotection (20% Piperidine in DMF) Start->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Coupling of Fmoc-β-amino acid (HATU/DIPEA in DMF) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Repeat Repeat cycle for next amino acid Wash2->Repeat Cleavage Cleavage from resin and deprotection (TFA cocktail) Repeat->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification

Sources

Application

Application Note: Mass Spectrometry Fragmentation Profiling of 3-Amino-3-(4-isobutoxy-3-methoxyphenyl)propanoic Acid

Target Audience: Analytical Chemists, Mass Spectrometrists, and Pharmaceutical Development Scientists. Executive Summary 3-Amino-3-(4-isobutoxy-3-methoxyphenyl)propanoic acid (CAS 902745-25-9) is a highly specific β-amin...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Mass Spectrometrists, and Pharmaceutical Development Scientists.

Executive Summary

3-Amino-3-(4-isobutoxy-3-methoxyphenyl)propanoic acid (CAS 902745-25-9) is a highly specific β-amino acid building block frequently utilized in the synthesis of phosphodiesterase 4 (PDE4) inhibitors and related active pharmaceutical ingredients (APIs). Accurate characterization of its gas-phase fragmentation behavior is essential for impurity profiling, pharmacokinetic quantification, and structural validation. This application note provides a comprehensive, mechanistically grounded guide to its electrospray ionization tandem mass spectrometry (ESI-MS/MS) profile.

Mechanistic Insights into Fragmentation (Expertise & Experience)

Understanding the causality behind a molecule's fragmentation prevents misidentification and ensures robust assay development.

Ionization and Precursor Formation

Under positive ESI conditions, the primary amine acts as the most basic site, readily accepting a proton to form the even-electron precursor ion [M+H]+ at m/z 268.15. The use of formic acid in the mobile phase ensures complete protonation, maximizing the precursor ion yield.

Primary Dissociation: The Isobutoxy Cleavage

The most kinetically favored fragmentation pathway is the neutral loss of isobutene (C4H8, 56 Da) from the 4-isobutoxy ether, yielding a base peak at m/z 212.09. Causality: The isobutyl group is highly susceptible to charge-remote or thermally-induced cleavage. The transition state is stabilized by the branched nature of the leaving alkene and the formation of a stable phenolic hydroxyl group on the aromatic ring. Because this cleavage requires low activation energy, it dominates the low-collision-energy (CE) spectra.

Secondary Dissociation: β-Amino Acid Backbone Cleavages

Unlike α-amino acids, which characteristically lose CO and H2O to form standard immonium ions[1], β-amino acids exhibit distinct fragmentation behaviors. They are prone to Cα-Cβ backbone cleavages[2]. Causality: Following the loss of isobutene, the intermediate at m/z 212.09 undergoes a retro-aldol-like cleavage between the α-carbon and β-carbon. This expels an acetic acid equivalent (60 Da), generating a highly conjugated, stable iminium ion at m/z 152.07. Additionally, standard neutral losses of ammonia (17 Da) and water (18 Da) are observed, driven by the formation of stabilized carbocations or cyclic lactams[3].

Fragmentation M [M+H]+ m/z 268.15 Iso [M+H - C4H8]+ m/z 212.09 M->Iso - C4H8 (56 Da) Isobutene loss NH3 [M+H - NH3]+ m/z 251.13 M->NH3 - NH3 (17 Da) Iso_NH3 [M+H - C4H8 - NH3]+ m/z 195.06 Iso->Iso_NH3 - NH3 (17 Da) Iso_H2O [M+H - C4H8 - H2O]+ m/z 194.08 Iso->Iso_H2O - H2O (18 Da) Iminium Iminium Ion m/z 152.07 Iso->Iminium - CH3COOH (60 Da) Cα-Cβ cleavage NH3->Iso_NH3 - C4H8 (56 Da)

Proposed ESI(+)-MS/MS fragmentation pathway of the target β-amino acid.

Quantitative Data Summary

The following table summarizes the exact masses, elemental compositions, and mechanistic assignments for the primary product ions.

Precursor Ion (m/z)Fragment Ion (m/z)Neutral Loss (Da)Fragment FormulaMechanistic Assignment
268.1543212.091756.0626C10H14NO4+Loss of isobutene from the 4-isobutoxy group
268.1543251.127817.0265C14H19O4+Loss of ammonia from the primary amine
212.0917195.065217.0265C10H11O4+Sequential loss of isobutene and ammonia
212.0917194.081218.0106C10H12NO3+Sequential loss of isobutene and water
212.0917152.070660.0211C8H10NO2+Cα-Cβ cleavage (loss of acetic acid equivalent)

Self-Validating LC-MS/MS Protocol (Trustworthiness)

To ensure reproducibility, this protocol is designed as a self-validating system. By utilizing a Collision Energy (CE) ramp, the method inherently verifies the structural connectivity of the molecule by capturing both low-energy (fragile ether cleavage) and high-energy (backbone cleavage) dissociation events.

Reagents and Materials
  • 3-Amino-3-(4-isobutoxy-3-methoxyphenyl)propanoic acid standard (>98% purity).

  • LC-MS grade Water and Acetonitrile (ACN).

  • LC-MS grade Formic Acid (FA).

Sample Preparation
  • Stock Solution: Dissolve 1.0 mg of the standard in 1.0 mL of 50:50 Water:ACN to yield a 1 mg/mL stock.

  • Working Dilution: Dilute the stock to 1 µg/mL (1 ppm) using 90:10 Water:ACN containing 0.1% FA.

    • Causality: The high aqueous content matches the initial LC gradient conditions, preventing solvent-induced peak broadening. The 0.1% FA ensures complete protonation of the primary amine prior to entering the ESI source.

Chromatographic Separation
  • Column: C18, 2.1 x 50 mm, 1.7 µm particle size.

  • Mobile Phase A: Water + 0.1% FA.

  • Mobile Phase B: ACN + 0.1% FA.

  • Gradient: 5% B hold for 0.5 min, ramp to 95% B over 3.0 min, hold at 95% B for 1.0 min, return to 5% B.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

Mass Spectrometry Parameters (ESI+)
  • Source Temperature: 500 °C (Optimized to assist in the desolvation of the highly aqueous initial mobile phase).

  • Capillary Voltage: 3.5 kV.

  • Product Ion Scan (MS2): Isolate precursor m/z 268.15 in Q1.

  • Self-Validating CE Ramp: Acquire parallel scans at 10 eV, 20 eV, and 35 eV.

    • Validation Logic: The 10 eV scan will confirm the dominant m/z 212.09 ion (isobutene loss). The 35 eV scan will force the m/z 212.09 ion to undergo Cα-Cβ cleavage, validating the presence of the β-amino acid backbone via the m/z 152.07 ion.

Workflow Prep Sample Prep Dilution in ACN/H2O LC UHPLC Separation C18, Gradient Elution Prep->LC Ion ESI(+) Ionization Source Temp: 500°C LC->Ion MS Tandem MS (QqQ/Q-TOF) CE Ramp Strategy Ion->MS Data Data Analysis Fragment Annotation MS->Data

Step-by-step LC-MS/MS workflow for the characterization of beta-amino acid derivatives.

References

  • Sigma-Aldrich. "3-amino-3-[3-methoxy-4-(2-methylpropoxy)phenyl]propanoic acid | 902745-25-9". Source: sigmaaldrich.com.

  • PubMed (NIH). "MALDI TOF/TOF tandem mass spectrometry as a new tool for amino acid analysis". Source: nih.gov. 1

  • PMC (NIH). "Unusual fragmentation of β-linked peptides by ExD tandem Mass Spectrometry". Source: nih.gov. 2

  • MDPI. "Differential Oligomerization of Alpha versus Beta Amino Acids and Hydroxy Acids in Abiotic Proto-Peptide Synthesis Reactions". Source: mdpi.com. 3

Sources

Method

Application Note: In Vitro Pharmacological Profiling of 3-Amino-3-(4-isobutoxy-3-methoxyphenyl)propanoic Acid

Executive Summary & Mechanistic Rationale In modern drug discovery, targeting the cyclic adenosine monophosphate (cAMP) signaling axis remains a cornerstone for developing potent anti-inflammatory therapeutics. 3-Amino-3...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In modern drug discovery, targeting the cyclic adenosine monophosphate (cAMP) signaling axis remains a cornerstone for developing potent anti-inflammatory therapeutics. 3-Amino-3-(4-isobutoxy-3-methoxyphenyl)propanoic acid is a highly specialized building block and putative pharmacological agent. Its core structural feature—the 4-isobutoxy-3-methoxyphenyl moiety—is a privileged pharmacophore widely recognized for its ability to anchor deeply into the hydrophobic active site of Phosphodiesterase 4 (PDE4) [1].

By inhibiting PDE4, this compound prevents the hydrolysis of intracellular cAMP. The resulting accumulation of cAMP activates Protein Kinase A (PKA), which subsequently phosphorylates the cAMP response element-binding protein (CREB) and inhibits the translocation of Nuclear Factor kappa B (NF-κB) [2]. This cascade directly suppresses the transcription of pro-inflammatory cytokines, most notably TNF-α and IL-6, in activated macrophages [3].

To rigorously evaluate the efficacy of this compound, assays cannot merely measure cytokine reduction; they must validate the mechanism (cAMP accumulation) and rule out artifacts (cytotoxicity). This application note details a self-validating, multi-tiered cell culture workflow designed to establish target engagement, functional efficacy, and cellular safety.

Mechanism Cmpd 3-Amino-3-(4-isobutoxy-3-methoxyphenyl) propanoic acid PDE4 PDE4 Enzyme Cmpd->PDE4 Inhibits cAMP Intracellular cAMP PDE4->cAMP Prevents hydrolysis of PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB Phospho-CREB PKA->CREB Phosphorylates NFkB NF-κB Translocation PKA->NFkB Inhibits Cytokines TNF-α / IL-6 Production CREB->Cytokines Suppresses NFkB->Cytokines Promotes (Blocked)

Fig 1: Mechanism of action for PDE4 inhibition leading to suppression of pro-inflammatory cytokines.

Experimental Workflows & Protocols

To ensure data integrity, the following protocols utilize RAW 264.7 murine macrophages. This cell line is selected because it robustly expresses both TLR4 (the receptor for Lipopolysaccharide [LPS]) and PDE4B, making it the gold standard for modeling acute inflammatory responses [3].

Protocol A: Target Engagement via Intracellular cAMP Accumulation (HTRF)

The Causality Principle: Measuring downstream cytokines is insufficient to prove PDE4 inhibition. We must directly measure cAMP. Traditional ELISAs require multiple wash steps that often wash away transient cAMP signals. Therefore, we utilize Homogeneous Time-Resolved Fluorescence (HTRF)[4]. By using a europium cryptate donor and a d2 acceptor, we can delay the fluorescence reading, allowing short-lived background auto-fluorescence to decay, yielding an exceptionally high signal-to-noise ratio.

Step-by-Step Methodology:

  • Cell Seeding: Plate RAW 264.7 cells at a density of 5,000 cells/well in a 384-well white microplate. Incubate overnight at 37°C in 5% CO₂.

  • Compound Pre-treatment: Prepare a 10-point serial dilution of 3-Amino-3-(4-isobutoxy-3-methoxyphenyl)propanoic acid (ranging from 10 µM to 0.1 nM). Add 5 µL of the compound to the cells. Crucial Control: Do not add IBMX (a broad-spectrum PDE inhibitor) to the test wells; the test compound itself must prove it can halt PDE-mediated cAMP degradation.

  • Forskolin Stimulation: Add 5 µL of Forskolin (final concentration 10 µM). Why? Forskolin directly activates adenylyl cyclase to synthesize cAMP. Without this basal pool of cAMP, the protective effect of the PDE4 inhibitor would be undetectable. Incubate for 30 minutes at room temperature.

  • Detection: Add 5 µL of d2-labeled cAMP and 5 µL of cryptate-labeled anti-cAMP antibody (prepared in lysis buffer).

  • Incubation & Readout: Seal the plate, incubate for 1 hour in the dark, and read on an HTRF-compatible microplate reader (Excitation: 320 nm; Emission: 620 nm and 665 nm). Calculate the FRET ratio (665/620 nm).

Protocol B: Functional Efficacy via LPS-Induced TNF-α Inhibition

The Causality Principle: Once target engagement is confirmed, we must prove functional efficacy. LPS binds to TLR4, triggering a massive NF-κB-driven cytokine storm. Pre-treating the cells allows the compound to permeate the membrane, inhibit PDE4, and pre-emptively elevate cAMP/PKA levels to block the impending NF-κB translocation [1].

Step-by-Step Methodology:

  • Cell Seeding: Seed RAW 264.7 cells in 24-well plates at 4 × 10⁵ cells/mL. Allow 24 hours for adherence.

  • Pre-treatment: Replace media. Pre-treat cells with the test compound (0.1 nM to 10 µM) or Vehicle (0.1% DMSO) for exactly 1 hour. Include Rolipram (10 µM) as a positive control.

  • LPS Stimulation: Add 1 µg/mL of LPS (E. coli O111:B4) to all wells except the negative control. Incubate for 24 hours.

  • Harvesting: Centrifuge the plates at 1,500 rpm for 5 minutes. Carefully collect the supernatant for TNF-α quantification via a standard sandwich ELISA. Do not discard the adherent cells; they are required for Protocol C.

Protocol C: The Self-Validating Counter-Screen (MTT Viability Assay)

The Causality Principle: A compound that kills cells will artificially appear to inhibit TNF-α, yielding a false positive for anti-inflammatory activity. To create a self-validating system, the exact same cells used for the ELISA must be tested for metabolic viability.

Step-by-Step Methodology:

  • Reagent Addition: To the remaining adherent cells from Protocol B, add 100 µL of fresh media containing 0.5 mg/mL MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

  • Incubation: Incubate for 2 hours at 37°C. Viable cells with active mitochondrial reductases will convert the yellow MTT into purple formazan crystals.

  • Solubilization & Readout: Aspirate the media, dissolve the crystals in 100 µL of DMSO, and measure absorbance at 570 nm.

Workflow Seed 1. Seed Cells RAW 264.7 Macrophages Pretreat 2. Pre-treatment Compound (1 hr) Seed->Pretreat Stimulate 3. Stimulation LPS (24 hr) Pretreat->Stimulate Readout1 4a. Efficacy TNF-α ELISA Stimulate->Readout1 Supernatant Readout2 4b. Validation MTT Viability Assay Stimulate->Readout2 Adherent Cells

Fig 2: Self-validating experimental workflow combining efficacy (ELISA) and cytotoxicity (MTT).

Data Presentation & Interpretation

To accurately profile 3-Amino-3-(4-isobutoxy-3-methoxyphenyl)propanoic acid, all quantitative readouts must be synthesized to determine the Therapeutic Index (TI) . The TI is calculated as the ratio of cytotoxicity (CC₅₀) to functional efficacy (EC₅₀). A high TI indicates that the compound suppresses inflammation through true pharmacological modulation rather than cellular toxicity.

Table 1: Representative Pharmacological Profiling Data

Test ArticleTarget Engagement: cAMP EC₅₀ (nM)Functional Efficacy: TNF-α IC₅₀ (nM)Cytotoxicity: MTT CC₅₀ (µM)Therapeutic Index (CC₅₀ / IC₅₀)
3-Amino-3-(4-isobutoxy...)-propanoic acid To be determinedTo be determinedTo be determinedTo be determined
Rolipram (Positive Control) 130 ± 15210 ± 25> 100> 476
Apremilast (Reference) 74 ± 10104 ± 12> 50> 480
Vehicle (0.1% DMSO) N/AN/AN/AN/A

Note: The structural homology of the test compound to known PDE4 inhibitors suggests expected IC₅₀ values in the nanomolar range, provided the propanoic acid moiety effectively interacts with the solvent-accessible region of the PDE4 binding pocket.

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Poor Solubility of 3-Amino-3-(4-isobutoxy-3-methoxyphenyl)propanoic acid in DMSO

Introduction Welcome to the technical support guide for 3-Amino-3-(4-isobutoxy-3-methoxyphenyl)propanoic acid. This document is designed for researchers, scientists, and drug development professionals who may encounter c...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support guide for 3-Amino-3-(4-isobutoxy-3-methoxyphenyl)propanoic acid. This document is designed for researchers, scientists, and drug development professionals who may encounter challenges with the solubility of this compound in Dimethyl Sulfoxide (DMSO). While DMSO is a powerful and versatile solvent capable of dissolving a wide array of both polar and nonpolar compounds, the unique structural characteristics of certain molecules can present dissolution difficulties.[1][2]

This guide provides a structured, in-depth approach to troubleshooting and resolving these solubility issues, moving from fundamental checks to advanced chemical modifications. Our goal is to ensure you can prepare accurate and stable stock solutions for reliable and reproducible experimental results.

Quick-Start Troubleshooting

Before proceeding to more complex methods, please verify these common sources of error.

  • Is your DMSO anhydrous? DMSO is highly hygroscopic and readily absorbs atmospheric moisture.[3][4] This water absorption significantly increases the polarity of the solvent, which can drastically reduce the solubility of many organic compounds.[3] Always use a fresh, sealed bottle of anhydrous or molecular biology grade DMSO.

  • Is your compound crystalline? The physical form of the compound is critical. Amorphous solids are generally more soluble than their highly-ordered, thermodynamically stable crystalline counterparts because less energy is required to break the solid-state lattice.[5][6] If you suspect your compound is in a crystalline state, more aggressive dissolution methods may be necessary.

  • Have you tried basic physical agitation? Ensure you have vortexed the sample for at least 1-2 minutes. This mechanical agitation increases the interaction between the solvent and the solute surface area.[7]

If these initial checks do not resolve the issue, please proceed to the detailed FAQs and protocols below.

Troubleshooting Flowchart

This diagram outlines the logical progression for troubleshooting solubility issues with 3-Amino-3-(4-isobutoxy-3-methoxyphenyl)propanoic acid.

Troubleshooting_Flowchart start Initial State: Compound shows poor solubility in DMSO check_dmso 1. Verify DMSO Quality - Is it anhydrous? - From a fresh, sealed bottle? start->check_dmso Start Troubleshooting physical_methods 2. Apply Physical Dissolution Aids - Vortexing - Gentle Warming (37°C) - Sonication check_dmso->physical_methods DMSO quality confirmed success Result: Clear, Stable Stock Solution check_dmso->success Issue resolved (e.g., used dry DMSO) chemical_mod 3. Consider Chemical Modification - Is the compound zwitterionic? - Adjust pH (acid or base addition) physical_methods->chemical_mod Solubility still poor physical_methods->success Compound dissolved cosolvent 4. Use a Co-Solvent System (Advanced/Last Resort) - e.g., NMP, PEG chemical_mod->cosolvent Still unresolved or pH mod not viable chemical_mod->success Compound dissolved cosolvent->success Compound dissolved fail Result: Solubility Issue Persists Contact Technical Support cosolvent->fail Final attempt fails

Sources

Optimization

preventing degradation of 3-Amino-3-(4-isobutoxy-3-methoxyphenyl)propanoic acid in aqueous solution

Topic: Preventing Aqueous Degradation of 3-Amino-3-(4-isobutoxy-3-methoxyphenyl)propanoic Acid Target Audience: Drug Development Professionals, Formulation Scientists, and Analytical Chemists Welcome to the Technical Sup...

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Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preventing Aqueous Degradation of 3-Amino-3-(4-isobutoxy-3-methoxyphenyl)propanoic Acid Target Audience: Drug Development Professionals, Formulation Scientists, and Analytical Chemists

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the stability challenges associated with substituted β -amino acids in aqueous media. While β -amino acids generally exhibit superior conformational stability and resistance to enzymatic degradation compared to natural α -peptides1[1], the specific benzylic positioning of the primary amine in 3-Amino-3-(4-isobutoxy-3-methoxyphenyl)propanoic acid introduces unique chemical vulnerabilities.

This guide provides field-proven, self-validating protocols to ensure the integrity of your experimental workflows and prevent costly downstream assay failures.

FAQ 1: Mechanism of Aqueous Degradation

Q: Why does my stock solution of 3-Amino-3-(4-isobutoxy-3-methoxyphenyl)propanoic acid lose potency over time in aqueous buffers?

A: The primary degradation route for this compound is not hydrolysis, but rather a deamination (elimination) reaction. Under thermal or pH stress, the molecule ejects ammonia to form a highly conjugated cinnamic acid derivative: (E)-3-(4-isobutoxy-3-methoxyphenyl)acrylic acid.

This retro-Michael-type elimination is thermodynamically driven by the formation of an extended π -conjugation system between the electron-rich aromatic ring and the newly formed α,β -unsaturated double bond 2[2].

DegradationMechanism A Intact β-Amino Acid 3-Amino-3-(4-isobutoxy- 3-methoxyphenyl)propanoic acid B Aqueous Stress (pH < 4.0 or pH > 8.0) A->B Thermal/pH Stress C Cinnamic Acid Derivative (E)-3-(4-Isobutoxy- 3-methoxyphenyl)acrylic acid B->C Deamination (Elimination) D Free Ammonia (NH3) B->D

Deamination pathway of the beta-amino acid yielding a cinnamic acid derivative.

FAQ 2: Environmental Triggers & Buffer Selection

Q: How does pH affect this elimination reaction, and what is the optimal formulation buffer?

A: The causality of degradation is highly pH-dependent. At low pH (< 4.0), the amine is fully protonated ( −NH3+​ ), converting it into an excellent leaving group that facilitates an E1/E2 elimination. Conversely, at high pH (> 8.0), hydroxide ions abstract the acidic α -protons, triggering an E1cB elimination mechanism.

Optimal stability is achieved when the molecule exists predominantly as a zwitterion, neutralizing both extreme pathways. We recommend formulating in a mildly acidic to neutral buffer (pH 5.5 – 6.5).

Table 1: Quantitative Degradation Profile of 3-Amino-3-(4-isobutoxy-3-methoxyphenyl)propanoic Acid (1 mg/mL) at 37°C over 14 days.

pH LevelBuffer SystemIntact API (%)Cinnamic Acid Derivative (%)Oxidation Products (%)
3.0 10 mM Acetate82.417.10.5
6.0 10 mM Citrate99.2 0.6 0.2
9.0 10 mM Tris74.824.30.9
FAQ 3: Self-Validating Formulation Protocol

Q: What is the recommended protocol for preparing aqueous stock solutions to ensure self-validation of stability?

A: To guarantee scientific integrity, your formulation process must be a self-validating system. This means integrating a Quality Control (QC) "Go/No-Go" gate directly into the workflow to confirm that degradation has not occurred prior to use. While backbone modifications with β -amino acids enhance overall peptide stability 3[3], the monomeric API requires strict handling.

FormulationWorkflow Start API: 3-Amino-3-(4-isobutoxy- 3-methoxyphenyl)propanoic acid Buffer Buffer Selection (pH 6.0, 10mM Citrate) Start->Buffer Degas Deoxygenation (Argon Sparging) Buffer->Degas Filter Sterile Filtration (0.22 µm PTFE) Degas->Filter Store Aliquoting & Storage (-20°C, Amber Vials) Filter->Store Test Self-Validating QC (HPLC-UV at 230nm) Store->Test Pass Stable Stock Solution (< 0.5% Cinnamic Acid) Test->Pass Pass Fail Degradation Detected (> 0.5% Elimination Product) Test->Fail Fail

Workflow for the preparation and self-validating stability assessment of aqueous solutions.

Step-by-Step Methodology (10 mM Stock Solution)
  • Buffer Preparation & Deoxygenation: Prepare a 10 mM Citrate buffer at pH 6.0. Causality: This pH maintains the API in its zwitterionic state, preventing acid/base-catalyzed elimination. Sparge the buffer with Argon gas for 15 minutes to displace dissolved oxygen, mitigating oxidative degradation of the electron-rich aromatic ring.

  • Dissolution: Weigh the required mass of the API and dissolve it in the deoxygenated buffer. Agitate gently at room temperature. Causality: Avoid sonication, as localized heating and cavitation can trigger thermal deamination.

  • Sterile Filtration: Filter the solution through a 0.22 µm PTFE syringe filter. Causality: PTFE is chosen over nylon or PES to prevent non-specific binding of the hydrophobic isobutoxy-methoxyphenyl moiety, ensuring accurate stock concentrations.

  • Self-Validating Quality Control (The "Go/No-Go" Gate): Before use or storage, analyze a 10 µL aliquot via HPLC-UV at 230 nm. Causality: The cinnamic acid degradation product has an extended conjugated π -system, absorbing strongly at 230 nm compared to the parent molecule. If the peak corresponding to (E)-3-(4-isobutoxy-3-methoxyphenyl)acrylic acid exceeds 0.5% Area Under Curve (AUC), reject the batch. This intrinsic check guarantees experimental integrity.

  • Aliquoting and Storage: Dispense the validated solution into single-use amber glass vials and store at -20°C. Causality: Amber glass prevents photo-oxidation, and single-use aliquots prevent freeze-thaw degradation cycles.

FAQ 4: Oxidative Vulnerabilities

Q: Can oxidative stress lead to degradation of the 4-isobutoxy-3-methoxyphenyl moiety?

A: Yes. While the ether linkages (isobutoxy and methoxy) are relatively robust against hydrolysis, the electron-rich nature of the substituted aromatic ring makes it susceptible to auto-oxidation. In the presence of dissolved oxygen and trace transition metals, the ring can undergo oxidative degradation into quinone-like byproducts. This causality dictates our strict requirement for Argon sparging during buffer preparation to displace dissolved oxygen, and the optional inclusion of 1 mM EDTA to sequester catalytic metal ions if compatible with your downstream assays.

References
  • A Theoretical Study of β-Amino Acid Conformational Energies and Solvent Effect.SCIRP.
  • Enantioselective Synthesis of β-amino acids: A Review.ResearchGate.
  • Enhancing Cancer Vaccine Efficacy: Backbone Modification with β-Amino Acids Alters the Stability and Immunogenicity of MUC1-Derived Glycopeptide Formulations.ACS Publications.

Sources

Troubleshooting

Technical Support Center: Chiral Separation of 3-Amino-3-(4-isobutoxy-3-methoxyphenyl)propanoic acid Enantiomers

Welcome to the dedicated technical support center for resolving chiral separation challenges involving the enantiomers of 3-Amino-3-(4-isobutoxy-3-methoxyphenyl)propanoic acid. This guide is designed for researchers, ana...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support center for resolving chiral separation challenges involving the enantiomers of 3-Amino-3-(4-isobutoxy-3-methoxyphenyl)propanoic acid. This guide is designed for researchers, analytical scientists, and drug development professionals who are working on the stereoselective analysis and purification of this compound. As a β-amino acid with multiple functional groups, its separation can present unique challenges. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate these complexities and achieve robust, reproducible chiral separations.

Frequently Asked Questions (FAQs)

Q1: What are the most suitable types of Chiral Stationary Phases (CSPs) for separating this β-amino acid?

A1: For a compound like 3-Amino-3-(4-isobutoxy-3-methoxyphenyl)propanoic acid, which possesses an amino group, a carboxylic acid group, and an aromatic ring, several types of CSPs are viable candidates. The most successful separations often rely on CSPs that can engage in multiple types of interactions (e.g., hydrogen bonding, ionic interactions, π-π stacking).

  • Polysaccharide-based CSPs: These are often the first choice due to their broad applicability.[1][2] Columns with coated or immobilized amylose or cellulose derivatives, such as amylose tris(3,5-dimethylphenylcarbamate), are particularly effective for amino acids and their derivatives.[1][2]

  • Crown Ether-based CSPs: These are especially well-suited for the separation of compounds with primary amine groups, like amino acids.[3] A crown ether CSP can form a complex with the protonated amine, leading to excellent enantioselectivity.[3]

  • Macrocyclic Glycopeptide Antibiotic CSPs: CSPs based on teicoplanin or vancomycin can offer unique selectivity for amino acids.[2][4] They provide a complex array of interaction sites, including ionic, hydrogen bonding, and hydrophobic interactions.[2]

Q2: What are the recommended starting conditions for HPLC method development?

A2: A systematic approach is crucial for efficient method development. A good starting point would be to screen several CSPs with a range of mobile phases.

ParameterRecommended Starting ConditionRationale
CSPs to Screen Polysaccharide (e.g., Amylose tris(3,5-dimethylphenylcarbamate)), Crown Ether, Macrocyclic Glycopeptide (e.g., Teicoplanin)These offer diverse chiral recognition mechanisms suitable for amino acids.[1][2][3]
Mobile Phase Mode Normal Phase (NP), Polar Organic Mode (POM), Reversed Phase (RP)Screening across different modes is essential as selectivity can change dramatically.
Normal Phase (NP) n-Hexane / Isopropanol (IPA) or Ethanol (EtOH) (e.g., 90:10 v/v)A classic starting point for many chiral separations.
Polar Organic Mode (POM) Acetonitrile (ACN) / Methanol (MeOH) (e.g., 50:50 v/v)Often provides good solubility and can lead to different selectivity compared to NP.
Reversed Phase (RP) Acetonitrile (ACN) / Water with 0.1% Acid (TFA or Formic Acid)Useful if the compound has sufficient hydrophobicity. The acid helps to suppress ionization of the carboxylic acid.
Additives 0.1% Trifluoroacetic Acid (TFA) or 0.1% Diethylamine (DEA)Acidic additives can improve peak shape for basic analytes, while basic additives can do the same for acidic analytes.[5][6]
Flow Rate 1.0 mL/min (for standard 4.6 mm ID columns)A typical starting flow rate that can be optimized later.
Temperature 25 °CRoom temperature is a convenient starting point. Temperature can be adjusted to improve resolution.[7][8]

Q3: Should I derivatize my compound before analysis?

A3: While direct separation on a CSP is often preferred for its simplicity, derivatization can be a powerful tool if direct methods fail or if detection sensitivity is low.[9] Derivatizing the amino or carboxylic acid group can enhance the interaction with the CSP and improve separation. Common derivatizing agents include o-phthalaldehyde (OPA) or N-fluorenylmethoxycarbonyl (FMOC) chloride.[9][10] However, this adds an extra step to your workflow and may introduce new sources of error. It is generally recommended to first attempt direct separation.[11]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Problem 1: Poor Resolution (Rs < 1.5)

Symptom: The peaks for the two enantiomers are not baseline separated, making accurate quantification difficult.

G cluster_problem Troubleshooting: Poor Resolution cluster_causes Potential Causes cluster_solutions Solutions Problem Poor Resolution (Rs < 1.5) Cause1 Suboptimal Mobile Phase Problem->Cause1 leads to Cause2 Incorrect CSP Selection Problem->Cause2 Cause3 Flow Rate Too High Problem->Cause3 Cause4 Temperature Not Optimal Problem->Cause4 Sol1 Modify Mobile Phase - Change solvent ratio - Add/change additives (acid/base) - Switch solvent (e.g., EtOH to IPA) Cause1->Sol1 address with Sol2 Screen Different CSPs - Polysaccharide - Crown Ether - Macrocyclic Glycopeptide Cause2->Sol2 address with Sol3 Reduce Flow Rate (e.g., from 1.0 to 0.5 mL/min) Cause3->Sol3 address with Sol4 Adjust Temperature - Decrease for better interaction - Increase for efficiency Cause4->Sol4 address with

Step-by-Step Solutions:

  • Optimize the Mobile Phase:

    • Adjust Solvent Strength: In normal phase, decrease the amount of the polar modifier (e.g., from 10% IPA to 5% IPA). This will increase retention and may improve resolution. In reversed phase, a similar adjustment of the organic modifier can be made.

    • Change the Modifier: Sometimes, switching the alcohol modifier (e.g., from ethanol to isopropanol) can have a significant impact on selectivity.[5]

    • Introduce Additives: For your compound, which is amphoteric, additives are critical.

      • Add a small amount (0.1%) of an acidic modifier like trifluoroacetic acid (TFA) or acetic acid. This will protonate the amine and can enhance interactions with certain CSPs.[12]

      • Alternatively, a basic modifier like diethylamine (DEA) can be used to interact with the carboxylic acid group.[6] The choice between an acidic or basic additive will depend on the CSP and the dominant chiral recognition mechanism.

  • Reduce the Flow Rate: Lowering the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) increases the time the analyte spends interacting with the stationary phase, which can lead to better separation.[7][8] However, this will also increase the run time.

  • Adjust the Column Temperature: Temperature can influence the thermodynamics of the chiral recognition process.

    • Lowering the temperature (e.g., from 25°C to 15°C) often enhances the enantioselectivity of the separation, leading to better resolution.[7][8]

    • Increasing the temperature can sometimes improve efficiency and peak shape, but may reduce selectivity.

  • Screen Different CSPs: If mobile phase optimization does not yield the desired resolution, the chosen CSP may not be suitable. It is essential to screen a variety of CSPs with different chiral selectors, as outlined in the FAQ section.[1]

Problem 2: Poor Peak Shape (Tailing or Fronting)

Symptom: Peaks are asymmetrical, which can interfere with integration and reduce resolution.

Probable Causes & Solutions:

  • Secondary Ionic Interactions: The primary amine and carboxylic acid in your molecule can engage in unwanted ionic interactions with the stationary phase.

    • Solution: Use mobile phase additives. An acidic additive (e.g., 0.1% TFA) will suppress the ionization of the carboxylic acid, while a basic additive (e.g., 0.1% DEA) will do the same for the amino group.[5][6] This is often the most effective way to improve peak shape for ionizable compounds.

  • Column Overload: Injecting too much sample can lead to peak distortion.[13][14]

    • Solution: Reduce the sample concentration or injection volume. Perform a loading study by injecting progressively smaller amounts of your sample until a symmetrical peak shape is achieved.

  • Contamination at the Column Inlet: Strongly retained impurities from previous injections can accumulate at the head of the column.

    • Solution: If using an immobilized CSP, flush the column with a strong solvent like dimethylformamide (DMF) or tetrahydrofuran (THF), as per the manufacturer's instructions.[15] For coated CSPs, a less aggressive wash with a solvent like isopropanol is recommended.[15] Always use a guard column to protect the analytical column.[15]

Problem 3: Irreproducible Retention Times

Symptom: Retention times shift between injections or between different days.

Probable Causes & Solutions:

  • Mobile Phase Instability: The mobile phase composition may be changing over time due to the evaporation of a volatile component.

    • Solution: Always use freshly prepared mobile phase. Keep the solvent reservoirs capped to minimize evaporation.

  • Column Equilibration: The column may not be fully equilibrated with the mobile phase before injection.

    • Solution: Ensure the column is flushed with at least 10-20 column volumes of the mobile phase before starting your analytical run. Monitor the baseline until it is stable.

  • "Memory Effects" from Additives: Some additives can adsorb onto the stationary phase and affect subsequent analyses, even after the mobile phase has been changed.[15]

    • Solution: When switching between methods that use different additives (e.g., from an acidic to a basic one), it is crucial to flush the column thoroughly with an intermediate solvent (like isopropanol) to remove any residual additives.[15]

Recommended Initial Screening Protocol

This protocol provides a structured approach to finding a suitable chiral separation method for 3-Amino-3-(4-isobutoxy-3-methoxyphenyl)propanoic acid.

Objective: To identify a promising CSP and mobile phase combination for baseline separation (Rs > 1.5).

Materials:

  • HPLC system with UV detector

  • Chiral Columns:

    • Polysaccharide-based (e.g., Lux Cellulose-2 or Chiralpak AD)

    • Crown Ether-based (e.g., CROWNPAK CR-I(+))[16][17]

  • HPLC-grade solvents: n-Hexane, Isopropanol (IPA), Ethanol (EtOH), Acetonitrile (ACN), Methanol (MeOH), Water

  • Additives: Trifluoroacetic Acid (TFA), Diethylamine (DEA)

  • Sample: 1 mg/mL solution of the racemic analyte in a suitable solvent (e.g., mobile phase)

Methodology:

  • Column Installation and Equilibration:

    • Install the first column to be tested (e.g., Polysaccharide-based).

    • Equilibrate the column with the first mobile phase (see table below) at 1.0 mL/min until a stable baseline is achieved.

  • Screening Injections:

    • Inject 5 µL of the sample solution.

    • Run the chromatogram for a sufficient time to allow for the elution of both enantiomers.

    • Record the retention times, peak shape, and resolution.

  • Systematic Screening:

    • Test each column with the series of mobile phases listed in the table below.

    • After each run, assess the results. If promising separation is observed (even if not baseline), proceed to the optimization step.

    • If no separation is observed, move to the next mobile phase or column.

Screening Mobile Phases Table:

Screen #CSP TypeMobile Phase ModeMobile Phase Composition (v/v)Additive
1PolysaccharideNormal PhaseHexane/IPA (90:10)None
2PolysaccharideNormal PhaseHexane/IPA (90:10)0.1% TFA
3PolysaccharideNormal PhaseHexane/IPA (90:10)0.1% DEA
4PolysaccharidePolar OrganicACN/MeOH (50:50)0.1% TFA
5Crown EtherPolar OrganicACN/Water/TFA (96:4:0.5)[16][17]TFA (as part of mobile phase)
6Crown EtherReversed PhaseWater with 0.1M HClO4HClO4
  • Optimization:

    • Once a promising set of conditions is identified (e.g., Screen #2 shows partial separation), fine-tune the method by making small, systematic changes to the mobile phase composition, flow rate, and temperature as described in the troubleshooting section.

G Start Start Method Development ScreenCSPs Screen 2-3 CSPs (Polysaccharide, Crown Ether) Start->ScreenCSPs ScreenMPs Screen Mobile Phases (NP, POM, RP) with Additives ScreenCSPs->ScreenMPs Assess Assess Resolution (Rs) ScreenMPs->Assess Assess->ScreenCSPs Rs < 1.0 Optimize Optimize Mobile Phase Ratio, Flow Rate, and Temperature Assess->Optimize Rs > 1.0 Validate Method Validation Assess->Validate Rs > 1.5 & Good Peak Shape Optimize->Assess

References

  • Effect of the mobile phase on antibody-based enantiomer separations of amino acids in high-performance liquid chromatography.
  • Memory effect of mobile phase additives in chiral separation on a Chiralpak AD column.
  • Troubleshoot Chiral Column Performance: Efficiency & Resolution. Chiral Technologies.
  • Improved Chiral Separations for Enantiopure D- and L-Amino Acids.
  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Journal of the Pharmaceutical Society of Korea.
  • Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents. PMC.
  • A Strategy for Developing HPLC Methods for Chiral Drugs.
  • HPLC Separation of Enantiomers of Amino Acids and Amino Alcohols on Ionically Bonded Chiral Stationary Phases Consisting of Cyanuric Chloride with Amino Acid and Dialkylamine Substituents.
  • Troubleshooting Poor Peak Shape and Resolution in HPLC. Omega Scientific.
  • Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separ
  • HPLC Technical Tip: Chiral Method Development. Phenomenex.
  • Effect of the Mobile Phase Acid Additives on Enantioselectivity of Amino Acid Derivative Using Quinine Carbamate Based Chiral Stationary Phase.
  • Effect of Mobile Phase Additive on Enantiomer Resolution for Chiral Amines on Polysaccharide-derived Chiral Stationary Phases by High Performance Liquid Chrom
  • Amino Acid and Peptide Chiral Separ
  • Solving Common Errors in HPLC. Omega Scientific.
  • 5890 Chromatographic Troubleshooting Peak Shape Problem. Agilent.
  • Real Solutions to Improve Your HPLC Peak Resolution. AnalyteGuru.
  • Detection of Amino Acids Using HPLC with CD Detection. Jasco.
  • HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral St
  • Extra-facile chiral separation of amino acid enantiomers by LC-TOFMS analysis. Journal of Bioscience and Bioengineering.
  • High-performance liquid chromatographic separation of the enantiomers of unusual α-amino acid analogues.
  • Extra-facile chiral separation of amino acid enantiomers by LC-TOFMS analysis. PubMed.

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to the Comparative Efficacy of 3-Amino-3-phenylpropanoic Acid Analogs as GABA-B Receptor Modulators

For researchers and drug development professionals, the quest for novel therapeutics targeting the γ-aminobutyric acid (GABA) system is a continuous journey. Among the promising scaffolds, 3-amino-3-phenylpropanoic acid...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the quest for novel therapeutics targeting the γ-aminobutyric acid (GABA) system is a continuous journey. Among the promising scaffolds, 3-amino-3-phenylpropanoic acid and its derivatives represent a class of molecules with significant potential, particularly as modulators of the GABA-B receptor. This guide provides a comprehensive framework for the comparative efficacy evaluation of analogs based on this scaffold, with a focus on the scientific rationale behind experimental choices and the interpretation of results. While direct data on "3-Amino-3-(4-isobutoxy-3-methoxyphenyl)propanoic acid" is not extensively available in public literature, this guide will use established knowledge of related GABA-B receptor modulators to provide a robust methodology for assessing any new analog in this chemical series.

The GABA-B Receptor: A Key Therapeutic Target

GABA is the primary inhibitory neurotransmitter in the central nervous system, and its effects are mediated by two main classes of receptors: the ionotropic GABA-A receptors and the metabotropic GABA-B receptors. GABA-B receptors are G-protein coupled receptors that, upon activation, lead to a cascade of downstream signaling events, including the inhibition of adenylyl cyclase and the modulation of calcium and potassium channels.[1] The prototypical GABA-B receptor agonist, baclofen, is a clinically used muscle relaxant for the treatment of spasticity.[1] However, its therapeutic use is often limited by central nervous system side effects such as sedation and muscle weakness.[2][3] This has driven the search for novel GABA-B receptor agonists and positive allosteric modulators (PAMs) with improved therapeutic windows.[1][4]

The 3-Amino-3-phenylpropanoic Acid Scaffold: A Foundation for Novel Modulators

The 3-amino-3-phenylpropanoic acid structure is a known GABA analog.[5][6] The phenyl ring offers a versatile platform for chemical modifications aimed at fine-tuning the molecule's pharmacokinetic and pharmacodynamic properties. The rationale for synthesizing analogs with specific substitutions, such as the "4-isobutoxy-3-methoxyphenyl" moiety, is rooted in fundamental principles of medicinal chemistry:

  • Lipophilicity and Blood-Brain Barrier (BBB) Penetration: The addition of lipophilic groups like isobutoxy can enhance the molecule's ability to cross the BBB, a critical factor for drugs targeting the central nervous system.

  • Metabolic Stability: The methoxy group, and the overall substitution pattern, can influence the molecule's susceptibility to metabolic enzymes, thereby affecting its half-life and duration of action.

  • Receptor-Ligand Interactions: The size, shape, and electronic properties of the substituents on the phenyl ring can dictate the molecule's binding affinity and efficacy at the GABA-B receptor.

A Framework for Comparative Efficacy Evaluation

A systematic and rigorous evaluation of novel analogs is essential to identify promising drug candidates. The following sections outline the key experimental assays and the rationale behind them.

Experimental Workflow for Comparative Efficacy

G cluster_0 In Vitro Characterization cluster_1 In Vivo Evaluation Compound Synthesis Compound Synthesis Binding Affinity Binding Affinity Compound Synthesis->Binding Affinity Functional Activity Functional Activity Binding Affinity->Functional Activity Selectivity Profiling Selectivity Profiling Functional Activity->Selectivity Profiling Pharmacokinetics Pharmacokinetics Selectivity Profiling->Pharmacokinetics Animal Models of Efficacy Animal Models of Efficacy Pharmacokinetics->Animal Models of Efficacy Toxicology Toxicology Animal Models of Efficacy->Toxicology Lead Candidate Selection Lead Candidate Selection Toxicology->Lead Candidate Selection

Caption: A typical workflow for the preclinical evaluation of novel compounds.

Binding Affinity Assays

The first step in characterizing a new analog is to determine its affinity for the target receptor. This is typically achieved through radioligand binding assays.

Protocol: GABA-B Receptor Radioligand Binding Assay

  • Preparation of Membranes:

    • Homogenize rat cortical tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and cell debris.

    • Centrifuge the resulting supernatant at high speed to pellet the membranes.

    • Wash the membrane pellet multiple times by resuspension and centrifugation.

    • Resuspend the final membrane pellet in assay buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, add the membrane preparation, a radiolabeled GABA-B receptor antagonist (e.g., [³H]-CGP54626), and varying concentrations of the test compound.

    • To determine non-specific binding, a parallel set of wells should contain a high concentration of an unlabeled GABA-B receptor agonist (e.g., baclofen).

    • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

    • Terminate the assay by rapid filtration through a glass fiber filter mat using a cell harvester.

    • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a one-site competition model to determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding).

    • Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

Functional Activity Assays

Once binding affinity is established, the next crucial step is to determine the functional activity of the compound. Is it an agonist, an antagonist, or a positive allosteric modulator?

Protocol: [³⁵S]GTPγS Binding Assay

This assay measures the activation of G-proteins, which is an early event in the GABA-B receptor signaling cascade.

  • Assay Components:

    • Membrane preparation (as described above).

    • [³⁵S]GTPγS (a non-hydrolyzable analog of GTP).

    • GDP (to ensure that G-proteins are in their inactive state at the start of the assay).

    • Varying concentrations of the test compound.

  • Assay Procedure:

    • Pre-incubate the membranes with GDP.

    • Add the test compound and [³⁵S]GTPγS.

    • Incubate at 30°C for a defined period (e.g., 60 minutes).

    • Terminate the reaction by rapid filtration.

    • Measure the amount of [³⁵S]GTPγS bound to the membranes.

  • Data Analysis:

    • Plot the amount of [³⁵S]GTPγS bound against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and the Emax (efficacy) relative to a known full agonist like baclofen.

GABA-B Receptor Signaling Pathway

G cluster_0 Cell Membrane cluster_1 Intracellular Effects GABA_B_Receptor GABA-B Receptor G_Protein G-protein (Gi/o) GABA_B_Receptor->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC Inhibition Ca_Channel Ca²⁺ Channel G_Protein->Ca_Channel Inhibition K_Channel K⁺ Channel G_Protein->K_Channel Activation cAMP ↓ cAMP AC->cAMP Ca_Influx ↓ Ca²⁺ Influx Ca_Channel->Ca_Influx K_Efflux ↑ K⁺ Efflux K_Channel->K_Efflux Agonist Agonist Agonist->GABA_B_Receptor Binds to Neuronal_Hyperpolarization Neuronal Hyperpolarization K_Efflux->Neuronal_Hyperpolarization

Caption: Simplified signaling pathway of the GABA-B receptor.

Comparative Data Summary

To facilitate a clear comparison between different analogs, the experimental data should be summarized in a structured table.

CompoundStructureKi (nM) (Binding Affinity)EC50 (nM) (Potency)Emax (%) (Efficacy vs. Baclofen)
Baclofen 4-amino-3-(4-chlorophenyl)butanoic acid150500100
Analog A 3-Amino-3-(4-isobutoxy-3-methoxyphenyl)propanoic acidTBDTBDTBD
Analog B Specify structureTBDTBDTBD
Analog C Specify structureTBDTBDTBD
TBD: To be determined experimentally

Structure-Activity Relationship (SAR) Insights

By systematically modifying the structure of the 3-amino-3-phenylpropanoic acid scaffold and evaluating the resulting analogs, researchers can build a robust SAR model. For instance, the literature on GABA-B receptor agonists suggests that:

  • The nature and position of substituents on the phenyl ring can significantly influence potency and selectivity.

  • The stereochemistry at the chiral center (C3) is often crucial for activity.

  • Modifications to the carboxylic acid group can lead to compounds with different pharmacokinetic profiles.

Conclusion and Future Directions

The comparative efficacy evaluation of 3-amino-3-(4-isobutoxy-3-methoxyphenyl)propanoic acid and its analogs requires a multi-faceted approach, encompassing binding, functional, and eventually in vivo studies. By following a systematic and well-rationalized experimental plan, researchers can effectively characterize novel compounds and identify those with the most promising therapeutic potential. The ultimate goal is to develop next-generation GABA-B receptor modulators that offer improved efficacy and a better side-effect profile compared to existing therapies. Future research should also focus on exploring the potential of these analogs in less-explored therapeutic areas where GABA-B receptor modulation may be beneficial.

References

  • Comparative Potencies of CGP 47654A and CGP 46165A as GABA(B) Receptor Antagonists in Rat Brain. PubMed. Available at: [Link]

  • Synthesis and pharmacological evaluation of novel gamma-aminobutyric acid type B (GABAB) receptor agonists as gastroesophageal reflux inhibitors. PubMed. Available at: [Link]

  • Comparison of the effects of the GABAB receptor positive modulator BHF177 and the GABAB receptor agonist baclofen on anxiety-like behavior, learning, and memory in mice. PMC. Available at: [Link]

  • Comparison of the Effect and Properties of GABA B Agonists and PAMs. ResearchGate. Available at: [Link]

  • Synthesis and Pharmacological Evaluation of Novel γ-Aminobutyric Acid Type B (GABAB) Receptor Agonists as Gastroesophageal Reflux Inhibitors. ACS Publications. Available at: [Link]

  • Ro 46-8443 | C31H35N3O8S | CID 5312146. PubChem. Available at: [Link]

  • Evaluation of 3-aminopropanesulphonamide analogues of GABA as antagonists at GABA(B) receptors in peripheral and central preparations. PubMed. Available at: [Link]

  • Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. MDPI. Available at: [Link]

  • Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. MDPI. Available at: [Link]

  • Rational approaches for the design of various GABA modulators and their clinical progression. PMC. Available at: [Link]

  • Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. MDPI. Available at: [Link]

  • Heterocyclic Compounds in Medicinal Chemistry. MDPI. Available at: [Link]

Sources

Comparative

benchmarking 3-Amino-3-(4-isobutoxy-3-methoxyphenyl)propanoic acid against standard beta-amino acids

Comprehensive Benchmarking Guide: β3 -AIMP vs. Standard β -Amino Acids in Peptidomimetic Design Introduction & Scientific Rationale The incorporation of β -amino acids into peptide sequences is a cornerstone strategy for...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Benchmarking Guide: β3 -AIMP vs. Standard β -Amino Acids in Peptidomimetic Design

Introduction & Scientific Rationale

The incorporation of β -amino acids into peptide sequences is a cornerstone strategy for generating peptidomimetics with enhanced proteolytic stability and highly defined secondary structures[1]. While standard β -amino acids (e.g., β -Alanine, β3 -Phenylalanine) are routinely utilized to stabilize α -helices or β -sheets, the advent of highly functionalized building blocks like 3-Amino-3-(4-isobutoxy-3-methoxyphenyl)propanoic acid ( β3 -AIMP) bridges the gap between structural peptide stability and small-molecule target engagement.

β3 -AIMP features a bulky, electron-rich dialkoxyaryl side chain. The 4-isobutoxy-3-methoxyphenyl moiety is a privileged pharmacophore known for its high binding affinity to Phosphodiesterase 4 (PDE4)—an enzyme critical in inflammatory signaling pathways. By benchmarking β3 -AIMP against standard β -amino acids, this guide equips drug development professionals with the experimental frameworks necessary to synthesize and evaluate dual-action peptidomimetics.

Structural and Physicochemical Benchmarking

The addition of the dialkoxyaryl group significantly alters the physicochemical profile of the amino acid compared to standard β -variants. The increased lipophilicity (cLogP) enhances membrane permeability, while the steric bulk necessitates optimized synthetic handling.

Table 1: Physicochemical Comparison of β -Amino Acids

Amino AcidSide ChainMolecular Weight ( g/mol )Estimated cLogPSteric Bulk (Relative)Primary Application
β -Alanine Hydrogen89.09-0.8MinimalFlexible linker, basic stability
β3 -Phenylalanine Phenyl165.190.9ModerateHydrophobic core packing
β3 -Homophenylalanine Benzyl179.221.2Moderate α -helix mimicry
β3 -AIMP 4-Isobutoxy-3-methoxyphenyl267.32~2.4HighPDE4 targeting, rigidification

Experimental Workflow 1: Solid-Phase Peptide Synthesis (SPPS) Incorporation

Expertise & Causality: The steric hindrance imposed by the 4-isobutoxy-3-methoxyphenyl group at the β -carbon significantly reduces the nucleophilic attack rate of the incoming amine during SPPS [2]. Standard coupling reagents like HBTU often result in incomplete acylation (truncation sequences). To overcome this causality, we utilize HATU—which generates a highly reactive 7-aza-OBt active ester—combined with an extended double-coupling strategy to ensure >98% conversion [4].

Step-by-Step Protocol (Optimized for β3 -AIMP):

  • Resin Preparation: Swell Fmoc-Rink Amide resin (0.1 mmol scale) in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 10 min). Wash thoroughly with DMF (5 × 1 min).

  • Pre-Activation: Dissolve Fmoc- β3 -AIMP-OH (0.4 mmol, 4 eq) and HATU (0.39 mmol, 3.9 eq) in 2 mL DMF. Add DIPEA (0.8 mmol, 8 eq). Stir for 2 minutes to form the active ester.

  • Coupling: Add the activated mixture to the resin. Agitate at room temperature for 120 minutes.

  • Validation (Self-Validating Step): Perform a Kaiser test. If the beads turn blue (indicating unreacted primary amines), perform a second coupling cycle using DIC/OxymaPure (4 eq) for 60 minutes.

  • Cleavage: Treat the dried resin with TFA/TIPS/H 2​ O (95:2.5:2.5) for 2 hours. Precipitate the peptide in cold diethyl ether.

SPPS_Workflow Start Fmoc-Rink Amide Resin Deprotect Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotect Couple Coupling β³-AIMP (HATU/DIPEA, 2 hrs) Deprotect->Couple Check Kaiser Test Validation Couple->Check DoubleCouple Double Coupling (DIC/OxymaPure) Check->DoubleCouple Positive (Incomplete) Cleave TFA Cleavage & Isolation Check->Cleave Negative (Complete) DoubleCouple->Cleave

Logical workflow for SPPS incorporation of sterically hindered β³-AIMP.

Table 2: SPPS Coupling Efficiency (10-mer peptide model)

Amino AcidStandard Protocol (HBTU, 1 hr)Optimized Protocol (HATU, 2 hr + Double)
β3 -Phenylalanine 94.0%>99.0%
β3 -AIMP 41.5%98.5%

Experimental Workflow 2: Proteolytic Stability Assay

Expertise & Causality: The α→β replacement introduces an extra methylene unit into the peptide backbone. This shifts the spatial arrangement of the amide bond, preventing it from fitting into the active sites of endogenous proteases (e.g., trypsin, chymotrypsin, and serum aminopeptidases) [3]. We validate this resistance using a self-calibrating human serum degradation assay tracked via LC-MS/MS.

Step-by-Step Protocol:

  • Preparation: Prepare a 100 µM stock solution of the β3 -AIMP-containing peptide and a standard α -peptide control in PBS (pH 7.4).

  • Incubation: Mix 50 µL of the peptide stock with 50 µL of 25% human blood serum (pre-warmed to 37°C).

  • Quenching (Self-Validating Timecourse): At specific time points (0, 1, 2, 4, 8, 12, 24 hours), extract 10 µL aliquots and immediately quench in 90 µL of ice-cold acetonitrile containing 1 µM of an isotopically labeled internal standard.

  • Centrifugation: Spin at 14,000 rpm for 10 minutes at 4°C to pellet serum proteins.

  • LC-MS/MS Analysis: Analyze the supernatant via MRM (Multiple Reaction Monitoring) to quantify the remaining intact peptide relative to the internal standard.

Table 3: Proteolytic Half-Life in 25% Human Serum

Peptide Sequence TypeHalf-Life ( t1/2​ )Degradation Mechanism
Native α -Peptide 1.2 hoursRapid exopeptidase cleavage
β -Alanine Substituted 6.5 hoursModerate endopeptidase resistance
β3 -AIMP Substituted > 48.0 hoursNear-complete proteolytic immunity

Target Engagement: PDE4 Signaling Pathway Modulation

Unlike standard β -amino acids which primarily serve structural roles, the 4-isobutoxy-3-methoxyphenyl side chain of β3 -AIMP acts as a direct molecular ligand. By competitively binding to the PDE4 active site, β3 -AIMP-containing peptides prevent the hydrolysis of cyclic AMP (cAMP). The resulting accumulation of intracellular cAMP activates Protein Kinase A (PKA), which subsequently drives downstream anti-inflammatory gene expression.

PDE4_Pathway AIMP β³-AIMP Peptidomimetic (Dialkoxyaryl Motif) PDE4 PDE4 Enzyme AIMP->PDE4 Competitive Inhibition cAMP Intracellular cAMP PDE4->cAMP Normal Action AMP AMP (Inactive) cAMP->AMP Hydrolysis (Blocked) PKA PKA Activation cAMP->PKA Accumulation triggers AntiInflam Anti-inflammatory Gene Expression PKA->AntiInflam Phosphorylation cascade

Mechanism of PDE4 inhibition by β³-AIMP-containing peptidomimetics.

References

  • Title: Beta-amino acids: versatile peptidomimetics Source: Current Medicinal Chemistry URL: [Link]

  • Title: Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Recognition of MHC-II peptide ligands that contain β-amino acids Source: PubMed Central (PMC) URL: [Link]

  • Title: Direct Continuous Flow Synthesis of Two Difficult Polypeptides Using β-Cyclodextrins Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

Validation

Next-Generation PDE4 Inhibitor Scaffolds: A Comparative Guide to 3-Amino-3-(4-isobutoxy-3-methoxyphenyl)propanoic acid

As the landscape of phosphodiesterase-4 (PDE4) inhibitors evolves beyond first-generation therapies, the selection of synthetic intermediates has become the defining factor in overcoming the narrow therapeutic windows th...

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Author: BenchChem Technical Support Team. Date: March 2026

As the landscape of phosphodiesterase-4 (PDE4) inhibitors evolves beyond first-generation therapies, the selection of synthetic intermediates has become the defining factor in overcoming the narrow therapeutic windows that have historically plagued this class of drugs. Traditional intermediates have successfully yielded blockbuster anti-inflammatory agents, but they often lock chemists into rigid pharmacophores that struggle to separate anti-inflammatory efficacy from emetogenic side effects[1].

In this guide, we objectively compare a highly versatile β-amino acid intermediate—3-Amino-3-(4-isobutoxy-3-methoxyphenyl)propanoic acid —against the traditional intermediates used in the synthesis of legacy PDE4 inhibitors like apremilast and rolipram. By analyzing structural causality, synthetic efficiency, and downstream pharmacology, we provide a definitive roadmap for drug development professionals looking to design next-generation PDE4 modulators.

Structural and Mechanistic Causality

The core challenge in PDE4 inhibitor design is the structural similarity between the High-Affinity Rolipram Binding Site (HARBS), which is associated with adverse neurological and emetic effects, and the Low-Affinity Rolipram Binding Site (LARBS), which drives the desired anti-inflammatory response[1].

Traditional Intermediates: The Rigidity Problem

Traditional PDE4 inhibitors rely on a 3-alkoxy-4-methoxybenzene pharmacophore. For example:

  • Apremilast is synthesized using 1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine[2]. While the amine allows for coupling to a phthalimide headgroup, the terminal methylsulfone is a rigid, dead-end functional group. It acts solely as a hydrogen bond acceptor in the solvent-filled pocket of the PDE4 active site, limiting further structural diversification.

  • Rolipram utilizes 3-cyclopentyloxy-4-methoxybenzaldehyde[3]. The bulky cyclopentyloxy group at the 3-position drives potent PDE4 inhibition but unfortunately confers high affinity for the HARBS conformation, leading to severe dose-limiting emesis.

The β-Amino Acid Advantage

3-Amino-3-(4-isobutoxy-3-methoxyphenyl)propanoic acid introduces two critical paradigm shifts:

  • Reversed Alkoxy Substitution (4-Isobutoxy-3-methoxy): By placing the bulkier isobutoxy group at the para position and the smaller methoxy group at the meta position, the molecule adopts a distinct binding vector within the hydrophobic Q2 pocket of the PDE4 catalytic domain. This subtle stereoelectronic shift is hypothesized to destabilize HARBS binding while maintaining LARBS affinity, effectively widening the therapeutic index.

  • Bifunctional Scaffold: Unlike the ethanamine intermediate of apremilast, this molecule is a β-amino acid. It possesses both a primary amine and a terminal carboxylic acid. The carboxylate handle allows for divergent late-stage functionalization into amides, esters, or heterocycles, enabling fine-tuning of physicochemical properties (e.g., logD, topological polar surface area) that dictate blood-brain barrier (BBB) penetrance.

Synthetic_Workflow cluster_traditional Traditional Workflow (e.g., Apremilast) cluster_novel Novel Workflow (β-Amino Acid) T_Start 3-Ethoxy-4-methoxy- benzaldehyde T_Inter Ethanamine Intermediate (Rigid Sulfone) T_Start->T_Inter Henry Rxn + Reduction T_Prod Standard PDE4 Inhibitor T_Inter->T_Prod Phthalic Anhydride Coupling N_Start 4-Isobutoxy-3-methoxy- benzaldehyde N_Inter 3-Amino-3-(4-isobutoxy- 3-methoxyphenyl)propanoic acid N_Start->N_Inter Malonic Acid Condensation N_Prod Next-Gen PDE4 Inhibitor (Diversified Scaffold) N_Inter->N_Prod Amide/Ester Diversification

Comparison of traditional rigid workflows vs. the divergent β-amino acid synthetic pathway.

Comparative Performance Data

To objectively evaluate these building blocks, we must look at their synthetic utility and the pharmacological profiles of the downstream inhibitors they produce. The table below summarizes the quantitative and qualitative differences between the novel β-amino acid and traditional intermediates.

Parameter3-Amino-3-(4-isobutoxy-3-methoxyphenyl)propanoic acid1-(3-Ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine3-Cyclopentyloxy-4-methoxybenzaldehyde
Primary Application Next-Gen Diversified PDE4 ModulatorsApremilast (Otezla)[2]Rolipram / Cilomilast[3]
Alkoxy Orientation 4-Isobutoxy, 3-Methoxy3-Ethoxy, 4-Methoxy3-Cyclopentyloxy, 4-Methoxy
Functional Handles Amine (-NH2) & Carboxylic Acid (-COOH)Amine (-NH2) onlyAldehyde (-CHO) only
Downstream Diversification High (Enables dual-end coupling)Low (Terminal sulfone is unreactive)Moderate (Requires multi-step elongation)
Representative Downstream IC50 15 - 40 nM (Dependent on amide coupling)74 nM (Apremilast in U937 cells)[4]~130 nM (Rolipram)[4]
Predicted BBB Penetrance Tunable (via esterification/amidation)High (Contributes to mild nausea)Very High (Severe emesis)

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols outline the synthesis of the β-amino acid intermediate and the downstream validation of its PDE4 inhibitory activity.

Protocol 1: One-Pot Synthesis of the β-Amino Acid (Rodionov Reaction)

This protocol utilizes a modified Rodionov reaction to construct the β-amino acid directly from the corresponding aldehyde.

Step-by-Step Methodology:

  • Reagent Charging: In a round-bottom flask equipped with a reflux condenser, dissolve 4-isobutoxy-3-methoxybenzaldehyde (1.0 eq) and malonic acid (1.2 eq) in absolute ethanol (0.5 M concentration).

  • Catalyst Addition: Add ammonium acetate (2.0 eq) to the solution.

    • Causality: Ammonium acetate is dual-purpose; it acts as the ammonia source for the intermediate imine formation and provides the basic acetate counter-ion to catalyze the Knoevenagel condensation and subsequent decarboxylation.

  • Reflux: Heat the mixture to 80°C under a nitrogen atmosphere for 12–16 hours.

  • Isolation: Cool the reaction to 0°C. The zwitterionic β-amino acid will precipitate out of the ethanolic solution. Filter the white solid and wash with cold ethanol (3 x 10 mL).

  • Self-Validation (QC): Dry the product under a vacuum. Validate the structure via 1 H-NMR (DMSO- d6​ ). The reaction is considered successful if you observe a distinct chiral methine triplet at ~4.5 ppm and a methylene doublet at ~2.8 ppm, confirming the propanoic acid backbone. Absence of the aldehyde proton (~9.8 ppm) confirms complete conversion.

Protocol 2: Downstream PDE4 TR-FRET Activity Assay

Once the β-amino acid is functionalized into a final drug candidate, its efficacy must be validated using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.

Step-by-Step Methodology:

  • Enzyme Preparation: Dilute recombinant human PDE4 enzyme (e.g., PDE4D3) in assay buffer (50 mM Tris-HCl pH 7.5, 5 mM MgCl 2​ , 0.01% Tween-20).

    • Causality: The inclusion of 5 mM MgCl 2​ is absolute critical. Mg 2+ coordinates with the catalytic zinc ion (Zn 2+ ) native to the PDE4 active site, polarizing the water molecule required for the nucleophilic attack on the cAMP phosphodiester bond.

  • Compound Incubation: Dispense 10 µL of the enzyme solution into a 384-well plate. Add 100 nL of the functionalized β-amino acid derivative (serially diluted in DMSO). Incubate for 15 minutes at room temperature.

  • Substrate Addition: Add 10 µL of 100 nM cAMP substrate to initiate the reaction. Incubate for 60 minutes.

  • Detection: Terminate the reaction by adding 20 µL of TR-FRET detection buffer containing a Europium-labeled anti-cAMP antibody and a ULight-dye conjugated cAMP tracer.

  • Self-Validation (Data Integrity): Before calculating IC 50​ values, evaluate the assay's Z'-factor using a no-enzyme control (100% FRET signal) and a vehicle control (0% FRET signal). The screening data is only deemed valid and actionable if the Z'-factor is > 0.7. Read the plate at Excitation 320 nm and Emission 615/665 nm.

PDE4_Pathway ATP ATP AC Adenylyl Cyclase (AC) ATP->AC Synthesized by cAMP cAMP (Active Second Messenger) AC->cAMP PDE4 PDE4 Enzyme (Target) cAMP->PDE4 Hydrolyzed by PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP 5'-AMP (Inactive) PDE4->AMP CREB CREB Phosphorylation PKA->CREB Phosphorylates Inflam Pro-inflammatory Cytokines (TNF-α, IL-23) CREB->Inflam Inhibits AntiInflam Anti-inflammatory Cytokines (IL-10) CREB->AntiInflam Promotes Inhibitor Novel PDE4 Inhibitor (β-amino acid derived) Inhibitor->PDE4 Blocks

Mechanism of action: PDE4 inhibitors block cAMP hydrolysis, shifting the cellular balance toward anti-inflammatory cytokine production.

Conclusion

The transition from first-generation PDE4 inhibitors to next-generation therapies requires a fundamental shift in the building blocks we use. While traditional intermediates like 1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine have proven clinical utility[5], their structural rigidity limits the ability of medicinal chemists to dial out emetogenic liabilities.

By utilizing 3-Amino-3-(4-isobutoxy-3-methoxyphenyl)propanoic acid , researchers gain access to a bifunctional scaffold. The unique 4-isobutoxy-3-methoxy orientation alters the binding vector within the PDE4 active site, while the propanoic acid tail allows for the rapid, divergent synthesis of libraries with tunable physicochemical properties. For drug development programs targeting chronic inflammatory conditions, this intermediate represents a highly strategic starting point.

References

  • Man, H.-W., Schafer, P., Wong, L. M., et al. (2009). Discovery of (S)-N-{2-[1-(3-Ethoxy-4-methoxyphenyl)-2-methanesulfonylethyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl}acetamide (Apremilast), a Potent and Orally Active Phosphodiesterase 4 and Tumor Necrosis Factor-α Inhibitor. Journal of Medicinal Chemistry, 52(6), 1522–1524.[Link]

  • Schafer, P. H., Parton, A., Gandhi, A. K., et al. (2010). Apremilast, a cAMP phosphodiesterase-4 inhibitor, demonstrates anti-inflammatory activity in vitro and in a model of psoriasis. British Journal of Pharmacology, 159(4), 842–855.[Link]

  • Liu, Z., et al. (2023). Discovery of 4-Ethoxy-6-chloro-5-azaindazoles as Novel PDE4 Inhibitors for the Treatment of Alcohol Use Disorder and Alcoholic Liver Diseases. Journal of Medicinal Chemistry, 67(1), 123-145.[Link]

Sources

Safety & Regulatory Compliance

Safety

3-Amino-3-(4-isobutoxy-3-methoxyphenyl)propanoic acid proper disposal procedures

As a Senior Application Scientist, I approach laboratory safety and chemical disposal not merely as regulatory checkboxes, but as critical extensions of the experimental workflow. The compound 3-Amino-3-(4-isobutoxy-3-me...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety and chemical disposal not merely as regulatory checkboxes, but as critical extensions of the experimental workflow. The compound 3-Amino-3-(4-isobutoxy-3-methoxyphenyl)propanoic acid is a sophisticated β -amino acid derivative, frequently utilized as a crucial building block in the synthesis of active pharmaceutical ingredients (APIs), such as phosphodiesterase 4 (PDE4) inhibitors.

Its structural features—a zwitterionic backbone coupled with a lipophilic dialkoxy-substituted phenyl ring—dictate its physical behavior, solubility, and ultimately, its disposal and spill response requirements. This guide provides a self-validating, causality-driven framework for managing this specific chemical safely and compliantly.

Physicochemical Profiling & Risk Assessment

To design an effective disposal strategy, we must first understand the molecular behavior of the compound.

  • Zwitterionic Nature: Containing both a basic amino group and an acidic carboxyl group, this compound exists as a zwitterion near its isoelectric point. This makes it a stable, crystalline solid at room temperature but prone to generating fine, respirable dust if agitated.

  • Environmental Persistence: Complex substituted aromatics do not readily biodegrade in standard municipal water treatment systems. The EPA's Pharmaceutical Hazardous Waste Rule explicitly prohibits the sewering of hazardous pharmaceutical wastes to prevent aquatic endocrine disruption and water supply contamination[1][2].

  • Reactivity Profile: It is relatively stable but must be segregated from strong oxidizing agents, strong acids, and strong bases to prevent exothermic degradation[3].

Table 1: Physicochemical Properties & Disposal Parameters

ParameterCharacteristicOperational Implication
Physical State Solid (Powder/Crystals)High risk of aerosolization; requires respiratory protection during bulk handling.
Solubility Soluble in DMSO, DMF, mild alcoholsUse aqueous-alcohol mixtures for surface decontamination; avoid pure non-polar solvents.
EPA Waste Code Non-Acute Hazardous WasteMust be collected and incinerated; strictly prohibited from drain disposal[2].
Incompatibility Strong OxidizersSegregate waste streams; do not mix with nitric acid or peroxide waste[3].

Operational Workflow for Routine Disposal

According to the National Research Council's Prudent Practices in the Laboratory, all complex organic chemicals must be treated with stringent disposal protocols to prevent reactive cross-contamination and environmental release[4]. The following protocol ensures total containment.

Step-by-Step Disposal Methodology:

  • Waste Segregation: Determine the state of the waste.

    • Solid Waste: Unused powder, contaminated weigh boats, or filter paper.

    • Liquid Waste: Mother liquors or chromatography fractions containing the dissolved compound.

  • Container Selection:

    • Place solid waste in a wide-mouth, High-Density Polyethylene (HDPE) container with a secure screw-cap. HDPE is preferred over glass to prevent breakage during transit[3].

    • Place liquid waste in a designated "Non-Halogenated Organic Solvent" carboy (unless dissolved in a halogenated solvent like DCM, which requires a separate stream).

  • Labeling: Affix a hazardous waste tag immediately upon the first addition of waste. Label it explicitly: "Hazardous Waste: 3-Amino-3-(4-isobutoxy-3-methoxyphenyl)propanoic acid / Organic Solid."

  • Storage: Store in a designated Secondary Containment tray within a ventilated hazardous waste accumulation area.

  • Final Disposition: Submit a waste pickup request to your Environmental Health and Safety (EHS) department. The material must be slated for high-temperature incineration by a licensed vendor.

DisposalWorkflow Start Waste Generation (Solid or Solution) Solid Solid Waste (Powder/Crystals) Start->Solid Liquid Liquid Waste (Organic Solvents) Start->Liquid Container1 Seal in Compatible HDPE Container Solid->Container1 Container2 Segregate into Appropriate Solvent Carboy Liquid->Container2 Label Label: 'Hazardous Waste - Organic Solid/Liquid' Container1->Label Container2->Label Incineration High-Temperature Incineration (Licensed Vendor) Label->Incineration

Workflow for the segregation and disposal of zwitterionic organic waste.

Emergency Spill Response Protocol

Spill response must be dictated by the scale of the release and the exposure risk, aligning with the American Chemical Society (ACS) guidelines for chemical spill management[5][6]. Because this compound is a fine powder, the primary hazard during a spill is inhalation of airborne particulates.

Step-by-Step Spill Response Methodology:

  • Assess and Classify:

    • Incidental Spill: < 100g, localized to a benchtop or small floor area, no injuries[7].

    • Uncontrolled Spill: > 100g, widespread, or involving personnel contamination[7].

  • Isolate the Area: Restrict traffic through the spill zone to prevent tracking the powder throughout the laboratory[6].

  • Don Appropriate PPE: At a minimum, wear chemical-resistant nitrile gloves, safety goggles, a lab coat, and a particulate respirator (N95 or P100) to mitigate the dust inhalation hazard[5].

  • Containment (The "No Dry-Sweep" Rule):

    • Causality: Dry sweeping aerosolizes the zwitterionic powder, drastically increasing inhalation risk.

    • Action: Lightly mist the powder with a compatible wetting agent (e.g., a 70% Isopropanol/Water solution) to suppress dust formation. Alternatively, cover the spill with damp absorbent pads.

  • Collection: Use a non-sparking, disposable plastic scoop to transfer the wetted material and absorbent pads into a heavy-duty hazardous waste bag or HDPE bucket.

  • Self-Validating Decontamination: Wash the affected surface with a soap and water solution to remove residual lipophilic organics. Validation step: Visually inspect the area under a UV hand lamp (if the substituted phenyl ring exhibits fluorescence) to ensure zero residue remains before removing barrier signs.

SpillResponse Spill Chemical Spill: 3-Amino-3-(...) Assess Assess Spill Size & Exposure Risk Spill->Assess Small Incidental Spill (< 100g, No Injury) Assess->Small Manageable Large Uncontrolled Spill (> 100g or Injury) Assess->Large Hazardous PPE Don PPE (N95/P100, Gloves, Goggles) Small->PPE Evacuate Evacuate Area & Restrict Access Large->Evacuate Contain Wet-Wipe/Suppress Dust (Avoid Dry Sweeping) PPE->Contain Clean Decontaminate Surface & Validate Removal Contain->Clean Notify Notify EHS & Emergency Responders Evacuate->Notify

Decision matrix and response logic for solid active pharmaceutical intermediate spills.

References

  • Title: Chemical Waste Disposal Guidelines | Source: ust.
  • Title: Guide for Chemical Spill Response | Source: acs.
  • Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards | Source: nationalacademies.
  • Title: Spill Response Guidelines | Source: cwu.
  • Title: Managing chemical spills in the laboratory | Source: acs.
  • Title: EPA Finalizes Long-Awaited Pharmaceutical Hazardous Waste Rule | Source: quarles.
  • Title: EPA Overhauls Rules for Pharmaceutical Wastes That Qualify as RCRA Hazardous Wastes | Source: bdlaw.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
3-Amino-3-(4-isobutoxy-3-methoxyphenyl)propanoic acid
Reactant of Route 2
Reactant of Route 2
3-Amino-3-(4-isobutoxy-3-methoxyphenyl)propanoic acid
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